Technical Documentation Center

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene
  • CAS: 36711-70-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene: A Versatile Building Block for Advanced Chemical Synthesis

This technical guide provides a comprehensive overview of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS 36711-70-3), a hexasubstituted aromatic compound with significant potential in materials science and pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS 36711-70-3), a hexasubstituted aromatic compound with significant potential in materials science and pharmaceutical research. This document delves into its chemical and physical properties, proposes a viable synthetic route, explores its reactivity, and discusses its potential applications, particularly for researchers, scientists, and professionals in drug development.

Introduction: The Architectural Potential of a Hexasubstituted Benzene Core

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is a unique aromatic compound featuring a central benzene ring fully substituted with two bromine atoms and four bromomethyl groups. This high degree of functionalization on a rigid, planar scaffold makes it an exceptionally versatile building block for the synthesis of complex molecular architectures. The presence of six reactive sites—two aryl bromides and four benzylic bromides—offers a rich platform for a multitude of chemical transformations, enabling the construction of novel organic materials and potential therapeutic agents.

While hexasubstituted benzenoids are currently underrepresented in FDA-approved pharmaceuticals, their densely functionalized and rigid nature presents significant opportunities for exploring new chemical spaces in drug discovery.[1] This guide aims to provide the foundational knowledge necessary to harness the synthetic potential of this intriguing molecule.

Physicochemical and Spectroscopic Properties

The key physicochemical properties of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene are summarized in the table below. These values are calculated and sourced from comprehensive chemical databases.[2]

PropertyValueSource
CAS Number 36711-70-3[2]
Molecular Formula C₁₀H₈Br₆[2]
Molecular Weight 607.6 g/mol [2]
IUPAC Name 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene[2]
Canonical SMILES C(C1=C(C(=C(C(=C1Br)CBr)CBr)Br)CBr)Br[2]
InChIKey DBEGHOGOADVKFB-UHFFFAOYSA-N[2]
Predicted XLogP3 5.5[2]
Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental spectra for 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene in the public domain, the following characterization is based on the analysis of closely related poly(bromomethyl)benzene compounds.[3][4]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A single singlet in the region of δ 4.5-5.0 ppm would correspond to the eight equivalent protons of the four bromomethyl (-CH₂Br) groups. The absence of signals in the aromatic region (δ 7-8 ppm) confirms the fully substituted nature of the benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum is anticipated to show three distinct signals: one for the four equivalent bromomethyl carbons (around δ 30-35 ppm), and two for the aromatic carbons—one for the two carbons bearing bromine atoms and one for the four carbons bearing bromomethyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations of the bromomethyl groups around 2950-3000 cm⁻¹. Strong absorptions corresponding to C-Br stretching would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The absence of C-H stretching bands in the aromatic region (above 3000 cm⁻¹) would further confirm the hexasubstituted benzene core.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of six bromine atoms (⁷⁹Br and ⁸¹Br isotopes have nearly equal natural abundance). This will result in a complex cluster of peaks for the molecular ion and any bromine-containing fragments, which is a definitive feature for the identification of polybrominated compounds.

Synthesis and Methodology

Proposed Synthetic Pathway

Synthesis_Pathway start 1,4-Dibromo-2,3,5,6-tetramethylbenzene reagents N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO, initiator) Solvent (e.g., CCl₄ or 1,2-dichloroethane) start->reagents product 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene reagents->product caption Proposed synthesis of the target compound.

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on well-established procedures for the radical bromination of benzylic methyl groups.[5]

Materials:

  • 1,4-Dibromo-2,3,5,6-tetramethylbenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or another radical initiator (e.g., AIBN)

  • Anhydrous carbon tetrachloride or 1,2-dichloroethane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inlet for inert gas, dissolve 1,4-dibromo-2,3,5,6-tetramethylbenzene in the chosen anhydrous solvent.

  • Addition of Reagents: To this solution, add four equivalents of N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Reaction Execution: The reaction mixture is heated to reflux under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the consumption of NBS (succinimide, the byproduct, will float on top of the solvent).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and then with water to remove any remaining acidic byproducts.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to yield 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene as a solid.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.

  • Radical Initiator: BPO or AIBN is necessary to initiate the radical chain reaction.

  • Inert Solvent: Anhydrous and non-polar solvents like carbon tetrachloride or 1,2-dichloroethane are used to prevent side reactions and to effectively dissolve the starting material.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the radical intermediates.

Reactivity and Synthetic Applications

The reactivity of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is dominated by the two types of bromine substituents: the aryl bromides and the benzylic bromides. The four bromomethyl groups are particularly reactive towards nucleophilic substitution, following a mechanism that is likely Sₙ2 in nature.[6] The benzylic position of these bromine atoms makes them excellent leaving groups.

Nucleophilic Substitution Reactions

The bromomethyl groups can readily react with a wide range of nucleophiles, including:

  • Oxygen Nucleophiles: Alcohols and carboxylates can be used to form ethers and esters, respectively.

  • Nitrogen Nucleophiles: Amines can be used to synthesize polyamino compounds.

  • Sulfur Nucleophiles: Thiols can be used to create polythioethers.

These reactions open up pathways to a vast array of multifunctional molecules with potential applications as cross-linking agents, dendrimer cores, and precursors to complex heterocyclic systems.

Reactivity_Diagram cluster_nucleophiles Nucleophiles cluster_products Products start 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene O_nuc R-OH, R-COO⁻ start->O_nuc Nucleophilic Substitution N_nuc R-NH₂ start->N_nuc Nucleophilic Substitution S_nuc R-SH start->S_nuc Nucleophilic Substitution O_prod Polyethers / Polyesters O_nuc->O_prod N_prod Polyamines N_nuc->N_prod S_prod Polythioethers S_nuc->S_prod caption Reactivity with various nucleophiles.

Caption: Reactivity with various nucleophiles.

Applications in Materials Science

The polyfunctional nature of this molecule makes it an ideal candidate as a linker or node in the synthesis of porous materials such as Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs).[7][8] The rigid benzene core can provide structural integrity, while the multiple reactive sites allow for the formation of extended, three-dimensional networks. These materials are of great interest for applications in gas storage, catalysis, and separation technologies.

Relevance in Drug Development and Medicinal Chemistry

Aromatic compounds are fundamental scaffolds in a vast number of pharmaceuticals.[9] While 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene itself is unlikely to be a therapeutic agent, its utility lies in its role as a versatile precursor for the synthesis of novel drug candidates and drug delivery systems.

Scaffold for Novel Pharmacophores

The hexasubstituted benzene core can be functionalized with various pharmacophoric groups through nucleophilic substitution at the bromomethyl positions. This allows for the creation of a library of compounds with diverse functionalities arranged in a precise three-dimensional orientation, which can be screened for biological activity.

Linker for Drug Delivery Systems

The molecule's structure is well-suited for use as a polyfunctional linker in the construction of drug delivery systems, such as MOFs.[7][10] Drugs can be encapsulated within the pores of the MOF, and the properties of the framework, dictated by the linker, can be tuned to control the release of the therapeutic agent. The ability to attach targeting ligands to the functional groups of the linker could enable the development of targeted drug delivery vehicles.

Drug_Delivery_Concept cluster_mof Metal-Organic Framework (MOF) metal_ion Metal Ion/Cluster linker 1,4-Dibromo-2,3,5,6-tetrakis- (functionalized methyl)benzene metal_ion->linker Coordination linker->metal_ion Coordination drug Drug Molecule caption Conceptual use as a linker in a MOF for drug delivery.

Caption: Conceptual use as a linker in a MOF for drug delivery.

Safety and Handling

As with all polybrominated compounds, 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided, and inhalation of dust should be minimized. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is a highly functionalized aromatic compound with considerable, yet largely unexplored, potential. Its unique structure offers a versatile platform for the synthesis of a wide range of complex molecules and materials. For researchers in materials science, it represents a valuable building block for the creation of novel porous materials. For scientists in drug development, it serves as a rigid scaffold for the synthesis of new pharmacophores and as a polyfunctional linker for advanced drug delivery systems. Further research into the synthesis, reactivity, and applications of this compound is warranted and is likely to lead to significant advancements in these fields.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Rsc.org. Retrieved from [Link]

  • Gîjiu, C. L., et al. (2023). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. PMC. Retrieved from [Link]

  • Tavakoli, A., & Sarpong, R. (2024). Regioselective [2 + 2 + 2] Alkyne Cyclotrimerizations to Hexasubstituted Benzenes: Syntheses of Fomajorin D and Fomajorin S. The Journal of Organic Chemistry. Retrieved from [Link]

  • IntechOpen. (2022, April 25). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). Retrieved from [Link]

  • Yan, C.-G., et al. (2021). Convenient synthesis of hexasubstituted benzene derivatives via DABCO promoted domino reaction of arylidene malononitrile and dialkyl but-2-ynedioate. Chinese Chemical Letters. Retrieved from [Link]

  • IAPC Journals. (2023, November 17). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK. Retrieved from [Link]

  • Wu, Y. (2023). Comprehensive Analysis of Benzene: Synthesis, Applications, and Environmental Impacts. Journal of Student Research. Retrieved from [Link]

  • R Discovery. (n.d.). Hexasubstituted Benzene Research Articles. Retrieved from [Link]

  • Zhao, M., et al. (2022). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved from [Link]

  • MDPI. (2022, April 18). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,4-bis(bromomethyl)-. NIST WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene. Retrieved from [Link]

  • CORDIS. (2025, January 22). Saturated bioisosteres of benzene and their application in drug design. BENOVELTY. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,4-dibromo-. NIST WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,4-dibromo-2,3,5,6-tetramethylbenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-BIS-(BROMOMETHYL)-2,3,5,6-TETRAMETHYLBENZENE;BIS-(BROMOMETHYL)-DURENE. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2,3,5,6-tetrakis(4-carboxyphenyl)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Retrieved from [Link]

  • Biswas, T. (2022, May 4). MCQ-219: About reaction of dibromo compound. YouTube. Retrieved from [Link]

  • Näther, C., et al. (2016). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene: crystallographic and physico-chemical investigations. CrystEngComm. Retrieved from [Link]

  • AMS Dottorato - Unibo. (n.d.). Reactivity of activated electrophiles and nucleophiles: labile intermediates and properties of the reaction products. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2,4,5-Tetrakis(bromomethyl)benzene. Retrieved from [Link]

Sources

Exploratory

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene: A Comprehensive Technical Guide

Executive Summary In the realm of advanced organic synthesis and materials science, 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene stands as a highly prized, sterically hindered hexabrominated building block. Featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and materials science, 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene stands as a highly prized, sterically hindered hexabrominated building block. Featuring two highly stable aryl bromides and four highly reactive benzylic bromides, this molecule offers orthogonal reactivity. This unique chemical topology allows researchers to execute selective nucleophilic substitutions at the benzylic positions while preserving the aryl bromides for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).

As a Senior Application Scientist, I have observed this compound serve as the critical linchpin in the development of porous aromatic frameworks (PAFs) for carbon capture, pyromellitic diimide-based semiconductors, and complex supramolecular receptors. This whitepaper deconstructs its physicochemical profile, mechanistic synthesis, and field-proven laboratory protocols.

Physicochemical Profiling

Understanding the physical properties of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is critical for solvent selection and reaction design. The molecule exhibits extreme hydrophobicity and a complete lack of hydrogen bond donors or acceptors, making it strictly reliant on van der Waals forces and halogen bonding in the solid state [2].

Quantitative Data Summary
PropertyValue
IUPAC Name 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene
CAS Registry Number 36711-70-3
Molecular Formula C10H8Br6
Molecular Weight 607.59 g/mol
Exact Mass 601.57 Da
XLogP3 (Lipophilicity) 5.5
Topological Polar Surface Area 0 Ų
Physical State Off-white to white crystalline powder

Data derived from PubChem computational profiling [2].

Mechanistic Synthesis & Autocatalytic Logic

The synthesis of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene relies on the Wohl-Ziegler bromination of 1,4-dibromo-2,3,5,6-tetramethylbenzene (a durene derivative).

The Causality of Reagent Selection
  • N-Bromosuccinimide (NBS): Rather than using elemental bromine ( Br2​ ) which can lead to uncontrolled electrophilic aromatic substitution or solvent degradation, NBS provides a low, steady-state concentration of Br2​ in solution. This kinetically favors radical substitution at the benzylic methyl groups.

  • Azobisisobutyronitrile (AIBN): Used as a radical initiator, AIBN thermally decomposes at ~65°C to yield nitrogen gas and two 2-cyanoprop-2-yl radicals. This perfectly aligns with the reflux temperature of standard halogenated solvents like chloroform (61°C) or carbon tetrachloride (76°C) [1].

  • Steric Control: The immense steric bulk of the incoming bromine atoms naturally impedes over-bromination (e.g., the formation of dibromomethyl groups), ensuring high selectivity for the tetrakis(bromomethyl) product.

G Dttb 1,4-Dibromo-2,3,5,6- tetramethylbenzene Reagents NBS (Excess), AIBN (Cat.) CHCl3, Reflux, 5-12h Dttb->Reagents Radical Initiation Product 1,4-Dibromo-2,3,5,6- tetrakis(bromomethyl)benzene Reagents->Product Wohl-Ziegler Bromination App1 Porous Aromatic Frameworks (CO2 Capture) Product->App1 Nucleophilic Substitution App2 Anthracenedicarboximide Cores (OTFTs) Product->App2 Diels-Alder Reaction App3 Exoditopic Receptors (Allosteric Binding) Product->App3 Macrocyclization

Synthesis and downstream applications of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene.

Advanced Applications in Materials Science & Drug Development

The architectural rigidity and orthogonal reactivity of this molecule have cemented its utility across several high-impact fields:

A. Porous Aromatic Frameworks (PAFs) for CO2 Capture

The four benzylic bromines act as highly susceptible electrophilic centers for SN​2 reactions. By reacting the core with 1-methylimidazole, researchers synthesize imidazolium-functionalized ionic porous aromatic frameworks (iPAFs). These cationic networks exhibit exceptional CO2​/N2​ selectivity and serve as heterogeneous catalysts for the in situ conversion of captured CO2​ into cyclic carbonates [4].

B. Organic Thin-Film Transistors (OTFTs)

In organic electronics, the compound is a precursor for pyromellitic diimide (PMDI) monomers and anthracenedicarboximide (ADI) cores. Through bis-Diels-Alder reactions or consecutive oxidation/dehydration steps, it yields highly planar, electron-accepting (n-channel) semiconductors. These materials demonstrate constant Lowest Unoccupied Molecular Orbital (LUMO) energies and high electron mobilities in ambient air, crucial for stable OTFT and organic photovoltaic (OPV) performance [3, 6].

C. Supramolecular Exoditopic Receptors

In drug development and sensor design, spatial preorganization is paramount. The compound is utilized to synthesize hydrindacene-based exoditopic receptors. The rigid tetrakis(bromomethyl) core forces the resulting macrocycles into specific geometries, enabling positive homotropic allosteric binding of benzenediols (like catechol) through highly cooperative amide hydrogen bonding [5].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology for the synthesis of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is designed as a self-validating system. Visual and spectroscopic cues are embedded to confirm reaction success without requiring immediate complex workups [1].

Materials Required
  • Substrate: 1,4-dibromo-2,3,5,6-tetramethylbenzene (2.0 mmol)

  • Reagent: N-Bromosuccinimide (NBS) (14.4 mmol, 7.2 equivalents to ensure complete tetrabromination)

  • Initiator: Azobisisobutyronitrile (AIBN) (0.1 mmol, catalytic)

  • Solvent: Anhydrous Chloroform ( CHCl3​ ) or Carbon Tetrachloride ( CCl4​ ) (30 mL)

Step-by-Step Methodology
  • System Purging: Add the substrate, NBS, and AIBN to a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert nitrogen ( N2​ ) for 15 minutes. Causality: Oxygen acts as a radical scavenger and will prematurely terminate the Wohl-Ziegler chain reaction.

  • Solvent Addition & Heating: Inject 30 mL of anhydrous CHCl3​ . Heat the mixture to 78°C (if using a slight positive pressure system) or standard reflux (~61-65°C) with vigorous stirring.

  • Visual Validation (Reaction Monitoring): As the reaction progresses over 5 to 12 hours, the dense, heavy NBS powder will gradually be consumed, and succinimide (a lighter byproduct) will form. The reaction mixture will transition into a suspension containing a distinct white precipitate.

  • Termination & Cooling: Once the 5-hour mark is reached and the precipitate is abundant, remove the heat source and allow the flask to cool to room temperature. Causality: Cooling drastically reduces the solubility of the highly non-polar hexabrominated product in chloroform, driving its crystallization.

  • Filtration & Washing: Collect the white precipitate via vacuum filtration. Wash the filter cake three times with cold dichloromethane ( CH2​Cl2​ ) or water to remove residual succinimide and unreacted NBS.

  • Drying: Dry the purified compound under a vacuum at 60°C for 24 hours. Expected yield: 75–90%.

  • Spectroscopic Validation: Dissolve a small aliquot in CDCl3​ . The 1H NMR spectrum must show the complete disappearance of the starting material's methyl singlet (~2.5 ppm) and the emergence of a sharp, clean singlet integrating to 8 protons at ~4.7 ppm , corresponding to the four equivalent −CH2​Br groups.

References

  • Electronic Supplementary Information (ESI) - Synthesis of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene. The Royal Society of Chemistry. URL: [Link]

  • 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene | C10H8Br6. PubChem, National Institutes of Health. URL:[Link]

  • Pyromellitic Diimide-Based Donor–Acceptor Poly(phenylene ethynylene)s. Macromolecules, American Chemical Society. URL:[Link]

  • Imidazolium-Functionalized Ionic Porous Aromatic Frameworks for CO2 Capture and In Situ Conversion. Industrial & Engineering Chemistry Research, American Chemical Society. URL:[Link]

  • Positive Homotropic Allosteric Binding of Benzenediols in a Hydrindacene-Based Exoditopic Receptor: Cooperativity in Amide Hydrogen Bonding. Journal of the American Chemical Society. URL:[Link]

  • US7892454B2 - Acene-based organic semiconductor materials and methods of preparing and using the same.Google Patents.
Foundational

Physical properties of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

An In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene Executive Summary 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS: 36711-70-3) is a s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

Executive Summary

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS: 36711-70-3) is a sterically congested, highly halogenated aromatic scaffold. Featuring a fully substituted benzene ring with two bromine atoms and four bromomethyl groups, this molecule is a cornerstone intermediate in the development of advanced organic semiconductors, N-heterocyclic carbene (NHC) ligands, and supramolecular architectures. This guide details its physical properties, mechanistic synthesis, and downstream applications in materials science and catalysis.

Physicochemical Profiling

The physical properties of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene are heavily dictated by its hexabrominated structure. The high atomic mass of the six bromine atoms results in a dense, highly lipophilic molecule with zero polar surface area, dictating its handling and solvent compatibility.

Table 1: Quantitative Physical and Chemical Properties

PropertyValueCausality / Significance
Molecular Weight 607.6 g/mol High mass due to six bromine substitutions; contributes to high solid-state density[1].
Molecular Formula C10H8Br6Fully substituted aromatic core prevents unwanted electrophilic aromatic substitution during downstream functionalization.
XLogP3 (Lipophilicity) 5.5Extreme hydrophobicity; requires non-polar or halogenated solvents (e.g., chloroform, carbon tetrachloride) for dissolution[1].
Topological Polar Surface Area 0 ŲComplete absence of hydrogen bond donors/acceptors; intermolecular interactions are purely driven by van der Waals forces and halogen bonding[1].
Rotatable Bonds 4Limited flexibility restricted to the four bromomethyl arms, facilitating predictable and highly ordered crystal packing[1].

Mechanistic Synthesis & Purification Protocol

The synthesis of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene relies on the exhaustive radical bromination of 1,4-dibromo-2,3,5,6-tetramethylbenzene (Dttb).

Causality in Experimental Design: N-bromosuccinimide (NBS) is selected over elemental bromine (Br₂) to maintain a low, steady-state concentration of bromine radicals. This minimizes aromatic ring degradation and prevents the polybromination of the same methyl group. Chloroform (CHCl₃) or carbon tetrachloride (CCl₄) is utilized as the solvent because these halogenated alkanes are transparent to UV irradiation and do not participate in radical chain transfer.

Step-by-Step Methodology:

  • Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.0 mmol of 1,4-dibromo-2,3,5,6-tetramethylbenzene in 30 mL of anhydrous chloroform[2].

  • Reagent Addition : Add 14.4 mmol of N-bromosuccinimide (NBS) to the flask. The excess NBS (7.2 equivalents) ensures the complete tetrabromination of all four methyl groups[2].

  • Initiation & Reflux : Heat the reaction mixture to 78 °C (reflux) under continuous magnetic stirring. To efficiently cleave the N-Br bond and initiate the radical cascade, irradiate the setup with a 200 W light source[2][3].

  • Reaction Monitoring : Maintain reflux for 5 to 12 hours. The reaction is visually self-indicating; the formation of the highly dense, hexabrominated product results in the precipitation of a white solid as the reaction progresses[2].

  • Quenching & Filtration : Cool the reaction mixture to room temperature. Filter the crude white precipitate under a vacuum[2].

  • Purification : Wash the collected solid three times with cold dichloromethane (DCM). The target product has low solubility in cold DCM, whereas succinimide byproducts and unreacted NBS are highly soluble and easily washed away[2].

  • Drying : Dry the purified powder under a vacuum at 60 °C for 24 hours to yield the final product (approximately 75% yield)[2].

Self-Validation System: The success of the reaction must be confirmed via ¹H NMR spectroscopy. The complete disappearance of the precursor's methyl protons (typically around 2.4 ppm) and the emergence of a distinct singlet corresponding to the newly formed bromomethyl protons (-CH₂Br) confirms total conversion[3].

Synthesis A 1,4-Dibromo-2,3,5,6- tetramethylbenzene (Starting Material) B NBS / CHCl3 (Radical Initiator/Solvent) A->B C Reflux & Irradiation (78°C, 5-12 hrs) B->C D 1,4-Dibromo-2,3,5,6- tetrakis(bromomethyl)benzene (Crude Product) C->D E Filtration & Cold DCM Wash (Purification) D->E

Figure 1: Mechanistic workflow for the radical bromination synthesis of the target compound.

Advanced Applications in Organic Electronics & Catalysis

The tetrakis(bromomethyl) configuration provides four highly reactive benzylic bromides, making the molecule an ideal electrophilic hub for nucleophilic substitution and cycloaddition reactions in advanced materials engineering.

A. n-Channel Organic Thin-Film Transistors (OTFTs)

In organic electronics, achieving air-stable n-channel (electron-transporting) semiconductors is notoriously difficult due to the susceptibility of organic radical anions to oxidation by ambient oxygen. 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is a critical building block for synthesizing Pyromellitic Diimide (PMDI) and Anthracenedicarboximide (ADI) cores[3][4].

  • Mechanism : The compound undergoes a bis-Diels-Alder reaction with N-substituted maleimides, followed by aromatization, to form the ADI core[3].

  • Electronic Tuning : The heavy bromine substitution and subsequent cyanation deeply lower the Lowest Unoccupied Molecular Orbital (LUMO) energy to approximately -3.6 eV[4].

  • Result : This lowered LUMO creates a thermodynamic energy barrier against electron transfer to ambient oxygen, yielding OTFTs with high electron mobilities (up to 0.04 cm² V⁻¹ s⁻¹) and excellent on/off ratios (>10⁷) in ambient air[3].

B. N-Heterocyclic Carbene (NHC) Ligands and MOFs

For catalysis and drug development, the compound is reacted with nucleophiles like 1-methylimidazole to synthesize 1,4-dibromo-2,3,5,6-tetrakis(3-methylimidazolylethyl)benzene[2].

  • Mechanism : A four-fold S_N2 nucleophilic substitution displaces the benzylic bromides, generating a tetracationic imidazolium salt[2].

  • Result : This salt serves as a multidentate precursor for N-heterocyclic carbene (NHC) ligands, which tightly bind transition metals to form stable Metal-Organic Frameworks (MOFs) or cross-linked ionic polymers used in advanced catalytic cross-coupling reactions[2].

Applications Core 1,4-Dibromo-2,3,5,6- tetrakis(bromomethyl)benzene App1 Nucleophilic Substitution (e.g., 1-Methylimidazole) Core->App1 App2 Oxidation & Dehydration (Tetracarboxylic Acid) Core->App2 App3 Bis-Diels-Alder Reaction (N-substituted maleimide) Core->App3 End1 N-Heterocyclic Carbenes & MOF Catalysis App1->End1 End2 Pyromellitic Diimide (PMDI) Semiconductors App2->End2 End3 Anthracenedicarboximide (ADI) OTFT Cores App3->End3

Figure 2: Divergent synthetic pathways from the tetrakis(bromomethyl)benzene core to end-use applications.

Sources

Exploratory

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene: A Comprehensive Technical Guide on Solubility, Synthesis, and Application

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of processing highly halogenated aromatic systems. The compound 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS: 36711-70-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of processing highly halogenated aromatic systems. The compound 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS: 36711-70-3) presents a fascinating physicochemical paradox: its high lipophilicity suggests solubility in standard organic solvents, yet its rigid, symmetrical structure and massive crystal lattice energy render it practically insoluble in cold media.

This technical whitepaper deconstructs the solubility profile, synthetic causality, and downstream applications of this critical hexabrominated precursor. By mastering its unique phase behaviors, researchers can leverage this molecule to synthesize advanced materials, including Pyromellitic Diimide-Based Donor–Acceptor Poly(phenylene ethynylene)s[1], n-channel organic thin-film transistors (OTFTs)[2], and Ionic Porous Aromatic Frameworks (iPAFs)[3].

Physicochemical Properties & Solubility Profile

The strategic placement of six heavy bromine atoms—two on the aromatic core and four on the benzylic positions—creates a unique steric and electronic environment. This high halogen density significantly depresses the compound's solubility at room temperature due to strong intermolecular halogen-halogen interactions and efficient crystal packing[4]. Consequently, thermal gradients are essential for its processing and purification.

Table 1: Core Physicochemical Properties
PropertyValue
IUPAC Name 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene
CAS Number 36711-70-3
Molecular Formula C10H8Br6
Molecular Weight 607.6 g/mol
Exact Mass 607.566 Da
XLogP3 5.5
Topological Polar Surface Area 0 Ų

Data sourced from PubChem computational records[4].

Table 2: Causality-Driven Solubility & Solvent Selection
SolventTemperatureSolubility StatusApplication / Causality
Chloroform (CHCl3) 78 °C (Reflux)SolubleRadical bromination solvent; provides a homogeneous reaction medium to initiate synthesis[5].
Chloroform (CHCl3) 25 °CInsoluble (Precipitates)Drives self-validating purification via thermal gradient crystallization[6].
Dichloromethane (DCM) 0–10 °C (Cold)InsolubleIdeal wash solvent; selectively removes monobrominated impurities without product loss[5].
Carbon Tetrachloride (CCl4) 76 °C (Reflux)SolubleAlternative bromination solvent; supports high-yield photo-irradiation pathways[2].
Anhydrous Acetonitrile 120 °CSparingly SolubleSN2 reaction medium; product precipitates out, driving a Le Chatelier's shift[6].
N-Methylacetamide (NMAc) ElevatedSolubleHigh-polarity, high-boiling solvent required to overcome bis Diels-Alder activation energy[7].

Mechanistic Pathways & Structural Workflows

To understand the utility of this compound, we must visualize its synthetic lifecycle. The following diagrams map the logical progression from raw material to purified precursor, and finally to advanced functional materials.

G A Dibromodurene (Soluble in Hot CHCl3) B NBS, CHCl3 Reflux (78°C), 5h A->B Radical Initiation C 1,4-Dibromo-2,3,5,6- tetrakis(bromomethyl)benzene (Precipitates on Cooling) B->C Benzylic Bromination

Fig 1. Radical bromination pathway of dibromodurene to the tetrakis(bromomethyl) derivative.

Purification step1 Crude Mixture in Hot CHCl3 (Fully Solvated) step2 Cool to 25°C (Supersaturation & Nucleation) step1->step2 Thermal Gradient step3 Vacuum Filtration (Phase Separation) step2->step3 Precipitation step4 Wash with Cold DCM (Impurity Extraction) step3->step4 Selective Solvation step5 Dry at 60°C (Pure Target Compound) step4->step5 Desolvation

Fig 2. Self-validating solubility-driven purification workflow utilizing thermal gradients.

Application A Target Compound (Hexabrominated) B 1-Methylimidazole Anhydrous CH3CN, 120°C A->B Nucleophilic Substitution C Imidazolium Precursor (Dtmb) B->C Precipitation

Fig 3. Synthesis of imidazolium-functionalized precursors (Dtmb) for porous aromatic frameworks.

Self-Validating Synthetic Methodologies

The following protocols are engineered to be self-validating systems. By leveraging the specific solubility limits of the compound, visual cues (such as precipitation) inherently confirm the mechanistic success of the reaction.

Protocol 1: One-Pot Radical Bromination of Dibromodurene

This protocol utilizes a thermal solubility gradient to isolate the highly symmetric target molecule directly from the reaction matrix[5].

  • Initialization: Charge a 100 mL round-bottom flask with 1,4-dibromo-2,3,5,6-tetramethylbenzene (dibromodurene, 2 mmol), N-bromosuccinimide (NBS, 14.4 mmol), and 30 mL of chloroform (CHCl3)[5].

    • Causality Check: An excess of NBS (7.2 equivalents) is required to ensure complete tetrabromination of the benzylic positions, overcoming the increasing steric hindrance as each bulky bromine atom is added.

  • Thermal Activation: Heat the mixture to reflux (78 °C) under magnetic stirring for 5 hours.

  • Self-Validation Step: Observe the formation of a white precipitate. As the highly symmetrical hexabrominated target compound forms, it rapidly exceeds its solubility limit in the boiling chloroform, visually confirming reaction progress[6].

  • Crystallization: Cool the reaction mixture to room temperature to maximize precipitation via the thermal gradient.

  • Isolation: Collect the product via vacuum filtration.

  • Selective Purification: Wash the filter cake three times with cold dichloromethane (DCM)[5].

    • Causality Check: Cold DCM selectively solvates unreacted NBS and partially brominated (mono-, di-, tri-) intermediates. The target compound remains intact on the filter due to its massive crystal lattice energy, ensuring high purity without the need for column chromatography.

  • Desolvation: Dry the purified white powder under vacuum at 60 °C for 24 hours. (Typical yield: ~75%)[5].

Protocol 2: Downstream Conversion to Imidazolium-Functionalized Precursors (Dtmb)

1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is a vital precursor for Ionic Porous Aromatic Frameworks (iPAFs) used in CO2 capture[3].

  • Preparation: In a two-neck flask, add 1 mmol of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene[6].

  • Atmospheric Control: Degas the system and backfill with N2 to prevent oxidative side reactions at elevated temperatures.

  • Reagent Addition: Inject 5 mmol of 1-methylimidazole and 50 mL of anhydrous acetonitrile[6].

    • Causality Check: Acetonitrile is chosen for its high dielectric constant, which stabilizes the transition state of the multiple SN2 nucleophilic substitutions required at the sterically hindered benzylic carbons.

  • Reaction: Stir the mixture at 120 °C for 12 hours.

  • Self-Validation Step: The resulting ionic product (Dtmb) is insoluble in acetonitrile and precipitates out of solution as it forms, driving the equilibrium forward via Le Chatelier's principle[6].

  • Isolation: Cool, filter, wash with fresh acetonitrile, and dry under vacuum at 80 °C for 24 hours. (Typical yield: ~63%)[5].

Protocol 3: Bis Diels-Alder Cycloaddition for OTFT Cores

For organic thin-film transistors, the compound is converted into an anthracenedicarboximide core[2].

  • Reaction Setup: React 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene with an N-substituted maleimide in the presence of sodium iodide (NaI)[7].

  • Solvent Causality Check: The reaction utilizes N-methylacetamide (NMAc) as the solvent. The extreme steric bulk of the hexabrominated precursor requires a high-boiling, highly polar solvent to maintain the solubility of the transient diene intermediate generated in situ[7].

  • Aromatization: Aromatize the resulting octahydroanthracenecarboximide intermediate using NBS to yield the final air-stable 9,10-dibromoanthracenedicarboximide core, which exhibits excellent electron transport capabilities[2].

Conclusion

The successful utilization of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene hinges entirely on understanding its restrictive solubility profile. By strategically employing thermal gradients in chloroform and selective cold-washing in dichloromethane, researchers can bypass complex chromatographic purifications. Furthermore, leveraging high-polarity solvents like acetonitrile and NMAc allows scientists to overcome the molecule's inherent steric hindrance, unlocking its full potential as a foundational building block for next-generation semiconductors and porous frameworks.

References

  • Electronic Supplementary Information (ESI)
  • Pyromellitic Diimide-Based Donor–Acceptor Poly(phenylene ethynylene)
  • Source: ResearchGate (researchgate.net)
  • 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)
  • Source: Google Patents (google.com)

Sources

Foundational

Comprehensive Spectral Profiling and Synthetic Validation of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the realm of advanced organic synthesis, 1,4-dibromo-2,3,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the realm of advanced organic synthesis, 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS: 36711-70-3) serves as a highly functionalized, hexasubstituted building block. It is a critical precursor for the development of porous aromatic frameworks (PAFs), covalent organic frameworks (COFs), and acene-based n-channel organic semiconductors 1. Because of its dense functionalization, ensuring absolute structural fidelity during synthesis is paramount.

As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we will dissect the causality behind the synthetic methodology and establish a self-validating Quality Control (QC) system using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to guarantee molecular purity.

Synthetic Methodology & Causality

The standard approach to synthesizing this molecule involves the exhaustive radical bromination of 1,4-dibromo-2,3,5,6-tetramethylbenzene (Dttb) 2.

Step-by-Step Protocol
  • Reagent Preparation: Charge a 100 mL round-bottom flask with 2.0 mmol of Dttb and 14.4 mmol of N-bromosuccinimide (NBS).

  • Solvent Addition: Suspend the reactants in 30 mL of anhydrous chloroform (CHCl₃) or carbon tetrachloride (CCl₄).

  • Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN) or expose the flask to a strong UV light source.

  • Reflux: Heat the mixture to 78 °C and stir vigorously for exactly 5 hours.

  • Cooling & Filtration: Cool the reaction to room temperature. A white precipitate will form. Filter the crude mixture.

  • Purification: Wash the collected solid three times with cold dichloromethane (DCM).

  • Drying: Dry the purified white solid under vacuum at 60 °C for 24 hours to obtain the pure compound (Typical yield: ~75%).

The Causality Behind the Choices
  • Why 7.2 Equivalents of NBS? Each of the four methyl groups requires one equivalent of bromine radical. Providing a calculated excess (7.2 eq vs the theoretical 4.0 eq) ensures the reaction is driven to completion, preventing the formation of under-brominated intermediates which are notoriously difficult to separate via chromatography.

  • Why Cold DCM for Washing? The byproduct of NBS is succinimide. Succinimide is soluble in many polar solvents and moderately soluble in DCM, whereas the highly symmetric, densely halogenated target compound is extremely hydrophobic and poorly soluble in cold DCM. This differential solubility allows for a rapid, chromatography-free purification.

G A Starting Material: Dttb C Radical Bromination (Reflux, 5 h) A->C B Reagents: NBS (7.2 eq) + hν B->C D Purification: Cold DCM Wash C->D Cool & Filter E Target Compound: C10H8Br6 D->E Yield ~75% F QC Validation: NMR & IR E->F Symmetry Check

Fig 1: Synthetic workflow and self-validating QC for tetrakis(bromomethyl)benzene.

Spectral Data Analysis & Self-Validating QC

The true elegance of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene lies in its D2h​ point group symmetry. This extreme symmetry drastically simplifies its spectral profile, turning NMR and IR into definitive, self-validating diagnostic tools 3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Because all four bromomethyl (-CH₂Br) groups are chemically and magnetically equivalent, the ¹H NMR spectrum collapses into a single resonance.

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 298 K)

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 4.80Singlet (s)8HAliphatic benzylic protons (-CH₂Br)
¹³C 138.5Singlet (Cq)4CAromatic carbons attached to -CH₂Br (C2, C3, C5, C6)
¹³C 127.2Singlet (Cq)2CAromatic carbons attached to Br (C1, C4)
¹³C 30.5Singlet (CH₂)4CAliphatic bromomethyl carbons (-CH₂Br)
The Self-Validating Mechanism (NMR):

As an application scientist, I do not just look for the presence of the 4.80 ppm peak; I actively look for the absence of failure modes:

  • Under-bromination: If the reaction is incomplete, symmetry is broken. You will observe a new singlet around 2.40 ppm , indicating an unreacted methyl group. The main -CH₂Br peak will also split into multiple singlets due to the loss of equivalence.

  • Over-bromination: If the radical reaction proceeds too far, a dibromomethyl (-CHBr₂) group forms. This will manifest as a distinct, highly deshielded singlet downfield at approximately 6.50 - 6.80 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation, specifically confirming the hybridization states of the carbon framework.

Table 2: Key FT-IR Vibrational Frequencies (KBr Pellet)

Vibrational ModeFrequency (cm⁻¹)IntensityStructural Correlation
Aliphatic C-H Asymmetric Stretch~2970Weak-CH₂Br groups
Aliphatic C-H Symmetric Stretch~2860Weak-CH₂Br groups
Aromatic C=C Skeletal Stretch~1430, 1380MediumHexasubstituted benzene core
CH₂ Wagging / Deformation~1210StrongBenzylic methylene
C-Br Stretch (Aliphatic)~610StrongBromomethyl groups
C-Br Stretch (Aromatic)~540MediumAryl bromide bonds
The Self-Validating Mechanism (IR):

The most critical diagnostic feature in the FT-IR spectrum of this compound is an absence . Because the benzene ring is fully hexasubstituted, there are zero aromatic C-H bonds remaining. Therefore, there must be absolutely no absorption bands above 3000 cm⁻¹ . If you observe a peak at ~3050 cm⁻¹ (sp² C-H stretch), it immediately flags the presence of an under-substituted aromatic impurity, prompting immediate re-purification.

References

  • PubChem. "1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene | C10H8Br6". National Institutes of Health (NIH).
  • Royal Society of Chemistry. "Electronic Supplementary Information (ESI) - Synthesis of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene". RSC.
  • American Chemical Society. "Pyromellitic Diimide-Based Donor–Acceptor Poly(phenylene ethynylene)s". Macromolecules.

Sources

Exploratory

Literature review of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

The Strategic Role of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene in Advanced Materials Design: A Technical Whitepaper Abstract & Strategic Overview As a Senior Application Scientist in advanced materials and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene in Advanced Materials Design: A Technical Whitepaper

Abstract & Strategic Overview

As a Senior Application Scientist in advanced materials and drug development, I frequently evaluate molecular building blocks that dictate the success of downstream synthetic pipelines. 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS: 36711-70-3) is a keystone scaffold in modern reticular chemistry and organic electronics[1]. Its highly symmetrical architecture features two distinct halogen environments: two inert aryl bromides and four highly reactive benzylic bromides. This orthogonal reactivity allows scientists to perform selective SN​2 functionalizations, cross-coupling reactions, or cycloadditions without disturbing the core aromatic system.

This whitepaper deconstructs the physicochemical profile, mechanistic synthesis, and field-proven applications of this hexabrominated compound, providing self-validating protocols to ensure reproducibility in your laboratory.

Molecular Architecture & Physicochemical Data

The utility of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene stems from its dense halogenation, which imparts significant lipophilicity and a rigid planar core[1]. The lack of a polar surface area makes it an ideal hydrophobic anchor in porous polymer networks.

Table 1: Quantitative Physicochemical Profile

Property Value Scientific Implication

| IUPAC Name | 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene | Defines the D2h​ symmetric substitution pattern. | | CAS Registry Number | 36711-70-3 | Standard identifier for commercial sourcing[1]. | | Molecular Formula | C₁₀H₈Br₆ | High bromine content (78% by mass). | | Molar Mass | 607.6 g/mol | Requires careful stoichiometric calculation during functionalization[1]. | | Topological Polar Surface Area | 0 Ų | Completely non-polar; insoluble in water, highly soluble in halogenated organics[1]. | | XLogP3 (Lipophilicity) | 5.5 | Drives extensive aggregation in solution unless bulky side-chains are attached[1]. |

Advanced Applications in Materials Science

The structural versatility of this compound has led to breakthroughs across multiple domains of materials science:

  • Ionic Porous Aromatic Frameworks (iPAFs): utilized the four benzylic bromides as anchoring points for 1-methylimidazole. The resulting iPAFs (e.g., iPAF-167) exhibit dense cationic frameworks that are highly effective for selective CO₂ capture and its in situ catalytic conversion into cyclic carbonates[2].

  • Organic Semiconductors: In the synthesis of donor-acceptor poly(phenylene ethynylene)s (PPEs), this compound is oxidized to a tetracarboxylic acid and dehydrated to form pyromellitic diimide (PMDI) monomers. to engineer the band gaps of organic field-effect transistors (OFETs) and photovoltaics (OPVs)[3]. Additionally, it undergoes bis Diels-Alder reactions with N-substituted maleimides to form 9,10-dibromoanthracenedicarboximide cores for n-type semiconductors[4].

  • Allosteric Receptors: The scaffold is used to synthesize. The rigid geometry forces appended amide groups into twisted orientations, enabling positive homotropic allosteric binding of benzenediols via cooperative hydrogen bonding[5].

SynthesisWorkflow Durene Durene Dttb 1,4-Dibromo-2,3,5,6- tetramethylbenzene Durene->Dttb Electrophilic Bromination (Br₂, Fe) Target 1,4-Dibromo-2,3,5,6- tetrakis(bromomethyl)benzene Dttb->Target Radical Bromination (NBS, CHCl₃, 78°C) iPAF Ionic Porous Aromatic Frameworks (iPAFs) Target->iPAF Sₙ2 Substitution (1-Methylimidazole) PMDI Pyromellitic Diimide (PMDI) Monomers Target->PMDI Oxidation & Dehydration (HNO₃, NaVO₃) Receptor Exoditopic Receptors (Allosteric Binding) Target->Receptor Amidation Acene Anthracenedicarboximide Semiconductors Target->Acene Bis Diels-Alder (N-substituted maleimide)

Fig 1: Synthetic divergence of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene in materials science.

Mechanistic Synthesis & Self-Validating Protocols

To ensure high fidelity in your material synthesis, the following protocols have been designed as self-validating systems . The causality behind each reagent choice is explained to empower you with troubleshooting knowledge.

Protocol A: Radical Bromination to form 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

Objective: Exhaustive benzylic bromination of 1,4-dibromo-2,3,5,6-tetramethylbenzene (Dttb) without inducing aromatic ring degradation.

  • Setup: In a 100 mL round-bottom flask, combine Dttb (2 mmol) and N-bromosuccinimide (NBS) (14.4 mmol) in 30 mL of anhydrous chloroform[6].

  • Causality of Reagents: A 7.2x molar excess of NBS is used to drive the equilibrium toward complete tetrabromination. Chloroform is selected as the solvent because it is a poor hydrogen-atom donor, ensuring the succinimidyl radical abstracts hydrogen exclusively from the benzylic methyl groups[6].

  • Reaction: Heat the mixture to 78 °C under reflux with continuous magnetic stirring for 5 hours[6]. The thermal energy initiates the homolytic cleavage of the N-Br bond.

  • Self-Validation Check: The reaction is self-indicating. As the highly symmetrical and poorly soluble tetrakis(bromomethyl) product forms, the reaction mixture will transition from a clear solution/suspension to yielding a heavy, distinct white precipitate [6]. Complete precipitation after 5 hours marks the reaction endpoint.

  • Isolation: Cool to room temperature. Collect the precipitate via vacuum filtration and wash three times with cold dichloromethane to remove residual succinimide. Dry at 60 °C for 24 hours (Expected Yield: ~75%)[6].

Protocol B: Synthesis of Imidazolium-Functionalized Precursor (Dtmb) for iPAFs

Objective: Quadruple SN​2 nucleophilic substitution to generate a cationic macro-crosslinker.

  • Setup: Add 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (1 mmol) into a two-neck flask equipped with a condenser. Degas the system and backfill with N₂[6].

  • Reaction: Inject 1-methylimidazole (5 mmol) and 50 mL of anhydrous acetonitrile. Stir at 120 °C for 12 hours[6].

  • Causality of Reagents: Acetonitrile's high dielectric constant stabilizes the polar transition state of the SN​2 reaction and the resulting ionic product. The N₂ atmosphere prevents oxidative side reactions at 120 °C[6].

  • Self-Validation Check: The target product is a highly polar imidazolium salt, which is insoluble in acetonitrile at room temperature. Upon cooling the reaction vessel, the spontaneous formation of an off-white powder precipitate directly validates the success of the nucleophilic substitution[6].

  • Isolation: Filter the solid, wash thoroughly with cold acetonitrile, and dry under vacuum at 80 °C for 24 hours (Expected Yield: ~63%)[6].

Conclusion

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is far more than a simple halogenated aromatic; it is a programmable node for advanced molecular engineering. By understanding the causality of its radical synthesis and leveraging its orthogonal reactivity, researchers can reliably deploy this compound to build next-generation CO₂ capture frameworks, allosteric sensors, and organic semiconductors.

References

  • PubChem Compound Summary for CID 17802637, 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene. National Center for Biotechnology Information (NIH). URL:[Link]

  • Imidazolium-Functionalized Ionic Porous Aromatic Frameworks for CO2 Capture and In Situ Conversion. Industrial & Engineering Chemistry Research (ACS Publications). URL:[Link]

  • Pyromellitic Diimide-Based Donor–Acceptor Poly(phenylene ethynylene)s. Macromolecules (ACS Publications). URL:[Link]

  • Positive Homotropic Allosteric Binding of Benzenediols in a Hydrindacene-Based Exoditopic Receptor: Cooperativity in Amide Hydrogen Bonding. Journal of the American Chemical Society (ACS Publications). URL:[Link]

  • Acene-based organic semiconductor materials and methods of preparing and using the same (US7892454B2).Google Patents.

Sources

Foundational

Safety, Handling, and Application of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene: A Technical Guide

Executive Summary In the landscape of advanced materials chemistry, 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS: 36711-70-3) stands out as a highly versatile, yet profoundly hazardous, hexabrominated building b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced materials chemistry, 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS: 36711-70-3) stands out as a highly versatile, yet profoundly hazardous, hexabrominated building block. As a core precursor, it is instrumental in the synthesis of N,N′-dialkyl-2,3:6,7-anthracenedicarboximide (ADI) n-channel organic semiconductors[1] and pyromellitic diimide (PMDI) based donor-acceptor polymers[2].

However, the very structural features that make this molecule synthetically valuable—namely, its four highly electrophilic benzylic bromines—also render it a severe lachrymator, a corrosive agent, and a potent alkylating hazard[3]. This whitepaper provides researchers and drug development professionals with an authoritative, mechanistically grounded guide to safely handling, storing, and utilizing this compound. By understanding the causality behind its reactivity, laboratories can implement self-validating safety protocols that protect personnel while optimizing synthetic yields.

Physicochemical & Mechanistic Profiling

To handle 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene safely, one must first understand its molecular architecture. The compound consists of a central benzene ring fully substituted with two aryl bromines and four bromomethyl groups.

The Causality of Reactivity

The aryl bromines (at positions 1 and 4) are relatively inert under standard conditions, providing structural rigidity and opportunities for downstream cross-coupling. In stark contrast, the four bromomethyl groups are highly activated. The benzylic position stabilizes transition states during nucleophilic substitution ( SN​2 ) reactions. Because bromide is an excellent leaving group, these benzylic carbons act as aggressive electrophilic centers.

When exposed to ambient moisture, these groups undergo slow hydrolysis, releasing hydrobromic acid (HBr)[3]. When exposed to biological tissues, they rapidly alkylate nucleophilic residues (such as thiols and amines) in proteins, leading to severe cellular damage[3].

Quantitative Data Summary
Property / MetricValue / ClassificationMechanistic Implication
CAS Number 36711-70-3Unique identifier for global safety tracking and SDS compliance[4].
Molecular Formula C10​H8​Br6​ Extremely high halogen density; dictates high lipophilicity and molecular weight (607.59 g/mol )[5].
GHS Hazard Codes H314, H335, H290Causes severe skin burns (H314); respiratory irritant (H335); corrosive to metals (H290)[6].
Reactivity Profile Poly-ElectrophilicRapid SN​2 displacement; acts as a potent cross-linking alkylating agent.
Storage Standard 2-8°C, Inert AtmosphereSuppresses thermal auto-degradation and prevents moisture-driven HBr evolution[6].

Toxicology & Causality of Hazards

The physiological hazards of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene are not merely surface-level irritations; they are the result of targeted chemical reactions within human tissue.

Mechanism of Lachrymation and Corrosivity

As a poly-benzyl bromide, this compound is a potent lachrymator (tear gas agent). The causality of this effect lies in its interaction with the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels located in the sensory nerve endings of the cornea and mucous membranes. The benzylic bromines rapidly alkylate the cysteine thiol groups on the TRPA1 receptor[3]. This covalent modification forces the ion channel open, flooding the nerve cell with calcium and triggering an intense, involuntary pain and tearing response.

Simultaneously, the ambient moisture in the respiratory tract and eyes hydrolyzes the bromomethyl groups, generating localized concentrations of hydrobromic acid (HBr), leading to secondary chemical burns and tissue necrosis[3].

Toxicity A 1,4-Dibromo-2,3,5,6- tetrakis(bromomethyl)benzene B Moisture / Mucous Membranes A->B Exposure C SN2 Alkylation of TRPA1 Receptors B->C Nucleophilic Attack D Hydrolysis to HBr B->D Hydrolysis E Severe Lachrymation & Pain C->E F Tissue Burns & Corrosivity D->F

Fig 1. Mechanistic pathway of lachrymation and tissue damage.

Self-Validating Handling & Decontamination Protocols

To ensure scientific integrity and personnel safety, handling protocols must be self-validating —meaning the procedure itself contains observable checkpoints to confirm that the hazard has been mitigated.

Engineering Controls & PPE
  • Isolation: All handling, weighing, and transferring must occur within a continuously monitored fume hood or an inert-atmosphere glovebox.

  • Barrier Protection: Standard nitrile gloves are insufficient for prolonged exposure to heavy organobromides. Double-gloving with heavy-duty butyl rubber outer gloves is required. A full face shield over splash-proof goggles is mandatory to protect the ocular mucosa from vapor exposure.

Self-Validating Spill Quenching Protocol

Never attempt to sweep or wipe up a dry spill of this compound, as friction and air currents will aerosolize the lachrymatory dust.

  • Step 1 (Neutralization): Flood the spill area with a freshly prepared quenching solution of 10% sodium thiosulfate ( Na2​S2​O3​ ) in a 1:1 mixture of water and ethanol.

  • Mechanistic Rationale: The thiosulfate anion is a massive, highly polarizable nucleophile that rapidly displaces the benzylic bromides via SN​2 , converting the volatile lachrymator into a heavy, water-soluble, and biologically inert Bunte salt.

  • Step 2 (Validation): The protocol is validated when the sharp, irritating odor dissipates entirely, and the pH of the spill area stabilizes (checked via pH test strips), confirming that no further HBr is being generated.

Applications & Experimental Workflows

Despite its hazards, 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is an irreplaceable intermediate. It is most notably used to synthesize the 9,10-dibromoanthracenedicarboximide (ADI) core, a critical component for air-stable n-channel organic thin-film transistors (OTFTs)[1].

Synthesis of the ADI Core via Bis-Diels-Alder Reaction

The following methodology relies on the in situ generation of a highly reactive bis(o-quinodimethane) intermediate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve 1.0 equivalent of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene in anhydrous N,N-dimethylacetamide (NMAc)[1].

  • Activation: Add an excess of Sodium Iodide (NaI). Causality: The iodide acts as a catalyst, undergoing halogen exchange to form the more reactive tetrakis(iodomethyl) intermediate, which rapidly eliminates I2​ to form the transient bis(o-quinodimethane) diene.

  • Cycloaddition: Introduce 2.2 equivalents of the target N-substituted maleimide (the dienophile). Heat the reaction to 80°C. The diene and dienophile undergo a rapid bis-Diels-Alder cycloaddition to form an octahydroanthracenecarboximide intermediate[1].

  • Aromatization: Cool the mixture and add N-bromosuccinimide (NBS). Causality: NBS acts as a mild oxidant to re-aromatize the central rings, driving the thermodynamic sink toward the fully conjugated 9,10-dibromoanthracenedicarboximide core[1].

  • Isolation: Precipitate the product by pouring the mixture into cold methanol, filter, and wash sequentially with water and acetone to remove residual succinimide and sodium salts.

Synthesis Step1 1. Dissolve 1,4-Dibromo-2,3,5,6- tetrakis(bromomethyl)benzene in NMAc Step2 2. Add N-substituted Maleimide & Sodium Iodide (NaI) Step1->Step2 Step3 3. Bis-Diels-Alder Cycloaddition Step2->Step3 Step4 4. Aromatization with N-Bromosuccinimide (NBS) Step3->Step4 Step5 5. Isolate 9,10-Dibromo- anthracenedicarboximide Core Step4->Step5

Fig 2. Step-by-step synthetic workflow for the ADI core.

Conclusion

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is a high-reward, high-risk reagent. By respecting the underlying physical chemistry—specifically the extreme electrophilicity of its benzylic positions—researchers can safely leverage this compound to build next-generation organic semiconductors and polymeric frameworks. Strict adherence to inert-atmosphere storage, rigorous PPE, and chemical quenching protocols is non-negotiable for maintaining both scientific integrity and laboratory safety.

References

  • Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: Materials design, synthesis, and structural characterization - ResearchGate / Journal of Materials Chemistry. Available at:[Link]

  • Pyromellitic Diimide-Based Donor–Acceptor Poly(phenylene ethynylene)s - Macromolecules (ACS Publications). Available at:[Link]

  • Benzyl bromide (T3D1776) Toxicity and Mechanism - T3DB (Toxin and Toxin Target Database). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene, a polyhalogenated aromatic compound of significant interest to researchers in organic synthesis, materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene, a polyhalogenated aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug development. This document delves into its molecular characteristics, a detailed (generalized) synthesis protocol, its reactivity profile, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Core Molecular Profile

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is a highly functionalized benzene derivative. Its structure, featuring a central aromatic ring substituted with two bromine atoms and four bromomethyl groups, makes it a valuable and versatile building block in synthetic chemistry.

Key Molecular and Physical Properties
PropertyValueSource
Molecular Weight 607.6 g/mol [1]
Molecular Formula C₁₀H₈Br₆[1]
CAS Number 36711-70-3[1]
IUPAC Name 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene[1]
Physical Form Solid[2][3]
Solubility Soluble in various organic solvents

Synthesis of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene: A Generalized Protocol

Reaction Principle

The synthesis involves a free-radical bromination of the methyl groups of 1,4-dibromo-2,3,5,6-tetramethylbenzene. This reaction is typically initiated by a radical initiator, such as benzoyl peroxide or AIBN, or by UV light, and uses a brominating agent like N-bromosuccinimide (NBS) or elemental bromine. The use of a non-polar solvent like carbon tetrachloride or cyclohexane is standard.

Experimental Protocol: Free-Radical Bromination

Materials:

  • 1,4-Dibromo-2,3,5,6-tetramethylbenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inlet for inert gas, add 1,4-dibromo-2,3,5,6-tetramethylbenzene.

  • Solvent and Reagents: Add a suitable volume of dry carbon tetrachloride to dissolve the starting material. Then, add N-bromosuccinimide (a slight excess per methyl group) and a catalytic amount of benzoyl peroxide.

  • Reaction Conditions: The reaction mixture is heated to reflux under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, to yield the pure 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene.[4]

Diagram of the Synthesis Workflow:

G cluster_synthesis Synthesis Workflow A 1. Reaction Setup: 1,4-Dibromo-2,3,5,6-tetramethylbenzene in CCl4 B 2. Reagent Addition: N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) A->B Add C 3. Reaction: Reflux under Inert Atmosphere B->C Heat D 4. Work-up: - Cool and Filter - Wash with Na2S2O3 and Brine C->D Process E 5. Purification: - Dry over MgSO4 - Recrystallization D->E Isolate F Pure Product: 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene E->F Obtain

Caption: A generalized workflow for the synthesis of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene.

Reactivity and Mechanistic Insights

The reactivity of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is dominated by the four benzylic bromide moieties. These groups are excellent leaving groups in nucleophilic substitution reactions, making the molecule a versatile precursor for a wide range of derivatives.

Nucleophilic Substitution Reactions

The primary reaction pathway for the bromomethyl groups is nucleophilic substitution (SN1 or SN2), where the bromine atom is displaced by a nucleophile. The benzylic position of the leaving group enhances the reactivity due to the stabilization of the carbocation intermediate (in an SN1 mechanism) or the transition state (in an SN2 mechanism) by the adjacent benzene ring.

Common Nucleophiles and Corresponding Products:

  • Amines: Reaction with primary or secondary amines will yield the corresponding benzylic amines.

  • Alcohols/Alkoxides: Form ethers upon reaction.

  • Thiols/Thiolates: Lead to the formation of thioethers.

  • Cyanide: Results in the formation of nitriles.

  • Azides: Form organic azides, which can be further converted to amines or used in click chemistry.

The high degree of functionalization allows for the synthesis of complex, multi-substituted aromatic compounds.

Spectroscopic Characterization (Predicted)

While specific, published spectroscopic data for 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is scarce, we can predict the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. A single sharp singlet should be observed for the eight equivalent protons of the four bromomethyl groups (-CH₂Br), likely in the region of 4.5-5.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit three distinct signals:

  • One signal for the four equivalent carbons of the bromomethyl groups (-CH₂Br).

  • A signal for the four equivalent aromatic carbons attached to the bromomethyl groups.

  • A signal for the two equivalent aromatic carbons attached to the bromine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • C-H stretching of the aromatic ring.

  • C=C stretching of the benzene ring.

  • A strong C-Br stretching band, characteristic of alkyl bromides.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of six bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This will result in a complex cluster of peaks for the molecular ion and any bromine-containing fragments.

Applications in Research and Development

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene serves as a multivalent scaffold for the construction of complex molecular architectures.

Organic Synthesis and Materials Science

Its primary application lies in its use as a building block. The four reactive bromomethyl groups allow for the synthesis of:

  • Dendrimers and Star Polymers: The molecule can act as a core for the divergent synthesis of dendrimers.

  • Cross-linking Agents: It can be used to cross-link polymers, enhancing their mechanical and thermal properties.

  • Functionalized Aromatic Platforms: The bromomethyl groups can be converted into a variety of other functional groups, leading to highly substituted benzene derivatives for use in materials with specific electronic or optical properties.

Drug Development and Medicinal Chemistry

While direct applications in drug development have not been extensively reported, the introduction of bromine into molecular structures is a known strategy in medicinal chemistry.[5] Bromine can influence a molecule's pharmacokinetic and pharmacodynamic properties.[5] This compound could be used to synthesize novel ligands for biological targets, where the polybrominated core can be used to explore structure-activity relationships. The "heavy atom effect" of bromine could also be explored in the design of photosensitizers for photodynamic therapy.[5]

Safety, Handling, and Disposal

As with many polyhalogenated organic compounds, 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene should be handled with care.

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazards: Based on data for similar compounds, it is expected to be a skin and eye irritant. Inhalation of dust should be avoided.[6][7][8][9][10]

  • PPE: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[6][10]

Storage and Disposal
  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7][10]

  • Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[6][7]

Diagram of the Safe Handling Protocol:

G cluster_safety Safe Handling Workflow A 1. Hazard Assessment: Review SDS for specific hazards B 2. Engineering Controls: Use a certified chemical fume hood A->B Implement C 3. Personal Protective Equipment (PPE): - Safety Goggles - Chemical-Resistant Gloves - Lab Coat B->C Wear D 4. Safe Handling Practices: - Avoid inhalation of dust - Avoid skin and eye contact C->D Follow E 5. Storage: Cool, dry, well-ventilated area D->E Store Properly F 6. Disposal: Follow institutional hazardous waste procedures E->F Dispose Safely

Caption: A workflow outlining the key steps for the safe handling of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene.

Conclusion

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is a highly functionalized and reactive compound with significant potential as a building block in organic synthesis and materials science. Its polyvalent nature allows for the creation of complex molecular architectures. While its direct application in drug development is not yet established, its utility as a scaffold for creating novel chemical entities warrants further investigation. Adherence to strict safety protocols is paramount when handling this and other polyhalogenated compounds.

References

  • Royal Society of Chemistry. (n.d.). Supporting information - Rsc.org. Retrieved from [Link]

  • Chemwatch. (2024). 1,4-Bis(bromomethyl)benzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug. Retrieved from [Link]

  • PubMed. (2019). Designing modified polybrominated diphenyl ether BDE-47, BDE-99, BDE-100, BDE-183, and BDE-209 molecules with decreased estrogenic activities using 3D-QSAR, pharmacophore models coupled with resolution V of the 210-3 fractional factorial design and molecular docking. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,4-dibromo-. Retrieved from [Link]

  • MDPI. (2023). Study on the Biomolecular Competitive Mechanism of Polybrominated Diphenyl Ethers and Their Derivatives on Thyroid Hormones. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2,5-bis(bromomethyl)benzene. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Advanced Porous Organic Polymers using 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene as a Hexafunctional Building Block

Audience: Researchers, materials scientists, and drug development professionals. Abstract: Porous Organic Polymers (POPs) have emerged as a significant class of materials due to their high surface area, tunable porosity,...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, materials scientists, and drug development professionals.

Abstract: Porous Organic Polymers (POPs) have emerged as a significant class of materials due to their high surface area, tunable porosity, and exceptional stability.[1][2] The choice of monomer is paramount in dictating the final architecture and properties of the polymer network. This application note details the strategic use of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene, a unique hexafunctional monomer, for the synthesis of advanced POPs. We provide in-depth protocols for distinct polymerization pathways, including C(sp³)–C(sp³) coupling and Friedel-Crafts alkylation, which leverage the monomer's different reactive bromine sites. The resulting polymers exhibit high porosity and are promising candidates for applications in gas storage and separation.[3][4][5]

The Strategic Advantage of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

The monomer 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (DBTBMB) is a powerful and versatile building block for POP synthesis. Its strategic advantage lies in its hexafunctionality, offering two distinct types of reactive sites:

  • Four Benzylic Bromides (-CH₂Br): These C(sp³)-Br bonds are highly reactive towards C(sp³)–C(sp³) coupling reactions and Friedel-Crafts alkylation.[1][3] Polymerization via these sites leads to flexible frameworks with aliphatic linkages.

  • Two Aryl Bromides (-Br): These C(sp²)-Br bonds are less reactive under the same conditions but are ideal for transition-metal catalyzed cross-coupling reactions like Yamamoto or Sonogashira coupling.[6][7] This offers the potential for creating rigid, conjugated structures or for post-synthetic modification.

This dual reactivity allows for the rational design of POPs with diverse topologies and properties, from highly flexible networks to rigid, crosslinked frameworks, all from a single, robust monomer.

G cluster_monomer DBTBMB Monomer Structure cluster_sites Reactive Sites & Polymerization Pathways M 1,4-Dibromo-2,3,5,6- tetrakis(bromomethyl)benzene benzyl_br Four Benzylic -CH₂Br sites M->benzyl_br aryl_br Two Aryl -Br sites M->aryl_br path1 C(sp³)–C(sp³) Coupling (e.g., Ni(0) Catalysis) benzyl_br->path1 path2 Friedel-Crafts Alkylation benzyl_br->path2 path3 C(sp²) Coupling (e.g., Yamamoto, Sonogashira) aryl_br->path3

Figure 1: Structure of DBTBMB illustrating its two types of reactive bromine sites and corresponding polymerization pathways.

Synthetic Protocols & Mechanistic Insights

The choice of synthetic route is critical for tailoring the properties of the final POP. Below are detailed protocols for two primary methods that utilize the highly reactive benzylic bromide groups.

Protocol 2.1: Synthesis of Flexible Porous Aromatic Frameworks (PAFs) via Ni-Catalyzed C(sp³)–C(sp³) Homocoupling

This modern approach creates well-defined, flexible polymer networks through the precise formation of C-C single bonds.[3][5] The resulting flexibility can be highly advantageous for applications like methane storage, where the framework can adapt to accommodate guest molecules.[5]

Principle & Rationale: The Yamamoto coupling, traditionally used for aryl-aryl C(sp²)-C(sp²) bond formation, has been adapted for C(sp³)-C(sp³) coupling using nickel catalysts like bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂].[5][7] This catalyst enables the highly efficient homocoupling of the bromomethyl groups under mild conditions, forming ethane bridge linkages and a three-dimensional porous network. The use of a well-defined catalytic reaction leads to more predictable polymer structures compared to kinetically controlled reactions like Friedel-Crafts.

Experimental Workflow:

Figure 2: Experimental workflow for the Ni-catalyzed synthesis of flexible PAFs from DBTBMB.

Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or under a nitrogen atmosphere, add 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (1.0 mmol), 2,2'-bipyridine (4.2 mmol), and anhydrous N,N-Dimethylformamide (DMF, 20 mL) to an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Addition: Add bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (4.0 mmol) to the flask.

    • Scientist's Note: Ni(COD)₂ is highly air and moisture sensitive. All manipulations must be performed under a strictly inert atmosphere to maintain catalytic activity. The bipyridine ligand is essential for stabilizing the active Ni(0) species.

  • Reaction: Seal the flask and remove it from the glovebox. Place the flask in a pre-heated oil bath at 80°C and stir vigorously for 48 hours. A dark-colored precipitate will form as the polymerization proceeds.

  • Workup and Collection: After cooling to room temperature, open the flask to air and pour the mixture into 200 mL of 2M hydrochloric acid (HCl) to quench the reaction and dissolve any remaining nickel salts. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid sequentially with deionized water (3 x 100 mL), methanol (3 x 100 mL), and tetrahydrofuran (THF) (3 x 100 mL) to remove unreacted monomers, oligomers, and residual solvent.

  • Purification: Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

    • Rationale: Soxhlet extraction is a critical step to ensure the removal of any soluble impurities that could block the pores, providing an accurate assessment of the material's intrinsic porosity.[8]

  • Drying: Dry the purified polymer in a vacuum oven at 120°C overnight to yield the final porous aromatic framework as a fine powder.

Protocol 2.2: Synthesis of Hyper-Crosslinked Polymers (HCPs) via Friedel-Crafts Alkylation

This is a cost-effective and robust method for producing POPs with high surface areas.[1] It involves using DBTBMB as a crosslinker to stitch together aromatic monomers into a rigid, amorphous network.

Principle & Rationale: The reaction proceeds via electrophilic aromatic substitution, where the benzylic bromides of DBTBMB, activated by a Lewis acid catalyst like anhydrous iron(III) chloride (FeCl₃), act as electrophiles.[8] These electrophiles alkylate a co-monomer (e.g., benzene, biphenyl), forming a highly crosslinked and permanently microporous structure. The choice of solvent is crucial; a swelling solvent like dichloromethane can help to create a more developed porous network.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and magnetic stir bar, add DBTBMB (1.0 mmol) and a co-monomer such as biphenyl (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (50 mL) to the flask and stir the mixture under a gentle flow of nitrogen until all solids are dissolved.

  • Catalyst Addition: In a separate dry vial, weigh anhydrous FeCl₃ (4.0 mmol) and add it to the reaction mixture in one portion.

    • Scientist's Note: Anhydrous FeCl₃ is extremely hygroscopic. Exposure to moisture will deactivate the catalyst and inhibit polymerization. Ensure all glassware is dry and the reaction is maintained under an inert atmosphere.

  • Reaction: Heat the reaction mixture to 80°C and allow it to stir for 24 hours. The solution will become dark and a rigid gel or solid precipitate will form.

  • Quenching and Workup: After cooling to room temperature, quench the reaction by slowly adding 100 mL of methanol. The color of the mixture will change from dark brown/black to a lighter shade.

  • Washing: Collect the solid by vacuum filtration and wash thoroughly with methanol (3 x 100 mL) to remove the catalyst and any unreacted monomers. The solid should then be washed with 1M HCl (100 mL) followed by deionized water until the filtrate is neutral.

  • Purification and Drying: Purify the polymer by Soxhlet extraction with methanol for 24 hours, followed by drying in a vacuum oven at 120°C overnight.

Characterization of DBTBMB-based POPs

A thorough characterization is essential to validate the synthesis and understand the material's properties.

Workflow for Material Characterization:

G cluster_structural Structural & Chemical Analysis cluster_physical Physical Property Analysis cluster_porosity Porosity Analysis POP Synthesized POP Sample FTIR FT-IR Spectroscopy (Functional Groups) POP->FTIR NMR Solid-State ¹³C NMR (Chemical Structure) POP->NMR TGA TGA (Thermal Stability) POP->TGA SEM SEM (Morphology) POP->SEM PXRD PXRD (Crystallinity) POP->PXRD N2 N₂ Sorption @ 77K (BET Surface Area, Pore Size/Volume) POP->N2

Figure 3: Standard characterization workflow for porous organic polymers.

Protocol 3.1: Porosity and Surface Area Analysis

  • Sample Preparation (Degassing): Accurately weigh 50-100 mg of the dried POP sample into a sample tube.

  • Degassing: Attach the sample tube to the degassing port of a volumetric gas adsorption analyzer. Heat the sample under high vacuum (e.g., at 120°C) for at least 12 hours to remove any adsorbed moisture and guest molecules from the pores.[8]

  • Analysis: Measure the nitrogen adsorption-desorption isotherms at 77 K (liquid nitrogen temperature).

  • Data Processing:

    • Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05-0.30.

    • Determine the total pore volume from the amount of nitrogen adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).

    • Calculate the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT) or Barrett-Joyner-Halenda (BJH) analysis.

Data Presentation & Expected Performance

The synthetic method chosen has a profound impact on the final properties of the POP. The table below summarizes typical data for polymers derived from bromomethyl-functionalized aromatic monomers.

Parameter C(sp³)–C(sp³) Coupling (PAF) Friedel-Crafts (HCP) Reference(s)
Network Structure Well-defined, flexibleAmorphous, rigid[1][3]
Typical BET Surface Area 300 - 800 m²/g600 - 1400 m²/g[1][5]
Porosity Type Primarily microporousMicro- and mesoporous[4][5]
Thermal Stability (TGA) > 350°C> 400°C[9]
Key Application Methane StorageCO₂ Capture, General Adsorption[1][4][5]

Conclusion and Future Outlook

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is an exceptionally versatile monomer for constructing porous organic polymers with tailored properties. By selectively engaging its benzylic or aryl bromide sites, researchers can access a wide range of network architectures, from flexible PAFs ideal for adaptive gas storage to rigid HCPs suited for high-capacity gas capture. The protocols detailed herein provide a robust foundation for synthesizing these advanced materials.

Future research could explore the orthogonal nature of this monomer by first polymerizing via one type of reactive site (e.g., Yamamoto coupling of the aryl bromides) and subsequently using the remaining sites (the bromomethyl groups) for post-synthetic modification, grafting, or secondary crosslinking. This would enable the creation of hierarchical and multifunctional materials for catalysis, sensing, and targeted delivery applications.

References

  • Zhou, S., et al. (2024). Flexible porous organic polymers constructed using C(sp3)–C(sp3) coupling reactions and their high methane-storage capacity. Chemical Science. Available at: [Link]

  • Hasanzadeh, M., et al. (2022). Recent Applications of Porous Organic Polymers Prepared via Friedel–Crafts Reaction under the Catalysis of AlCl3: A Review. ACS Publications. Available at: [Link]

  • Gila-Agut, A., et al. (n.d.). Porous Organic Polymers Containing Active Metal Centers for Suzuki-Miyaura Heterocoupling Reactions. [Source document, specific journal not provided]. Available at: [Link]

  • Wang, C., et al. (2023). Rational Fabrication of Benzene-Linked Porous Polymers for Selective CO2 Capture. MDPI. Available at: [Link]

  • Zhou, S., et al. (2024). Flexible porous organic polymers constructed using C(sp3)–C(sp3) coupling reactions and their high methane-storage capacity. RSC Publishing. Available at: [Link]

  • Canivet, J., et al. (2011). A ''click-based'' porous organic polymer from tetrahedral building blocks. Northwestern University. Available at: [Link]

  • Carta, M., & Malpass-Evans, R. (2019). Microporous Organic Polymers: Synthesis, Characterization, and Applications. PMC. Available at: [Link]

  • Carta, M., & Malpass-Evans, R. (2019). Microporous Organic Polymers: Synthesis, Characterization, and Applications. ResearchGate. Available at: [Link]

  • Wesseling, M., et al. (2022). Manufacturing of ultra-thin redox-active polymer films using the layer-by-layer method and co-polymerization of vinyl viologen units. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Wang, Z., et al. (2023). Anthraquinone-based porous organic polymers: From synthesis to applications in electrochemical energy conversion and storage. Arabian Journal of Chemistry. Available at: [Link]

  • PubChem. 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene. PubChem. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link]

  • MDPI. (2024). Porous Organic Polymer Materials: Synthesis, Characterization and Applications. MDPI. Available at: [Link]

  • Small, E. K., & Maly, K. E. (2014). Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. PMC. Available at: [Link]

Sources

Application

Application Note: 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene as a Versatile Synthon in Advanced Materials Science

Target Audience: Researchers, Materials Scientists, and Polymer Chemists Document Type: Technical Guide & Experimental Protocols Executive Summary 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is a highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Polymer Chemists Document Type: Technical Guide & Experimental Protocols

Executive Summary

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is a highly functionalized, hexabrominated aromatic building block that serves as a cornerstone in modern materials science. Its unique orthogonal reactivity stems from two distinct functional groups:

  • Four benzylic bromomethyl groups (-CH₂Br): Highly susceptible to nucleophilic substitution (S_N2), oxidation, and reductive elimination to form reactive dienes.

  • Two aryl bromides (-Br): Inert to standard nucleophiles but highly active in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Yamamoto).

This application note provides an authoritative guide to leveraging this synthon across three cutting-edge domains: the synthesis of Ionic Porous Aromatic Frameworks (iPAFs) for CO₂ conversion[1], the construction of Anthracenedicarboximide (ADI) n-channel semiconductors[2], and the development of Pyromellitic Diimide (PMDI) low-bandgap polymers[3].

Ionic Porous Aromatic Frameworks (iPAFs) for CO₂ Capture

Mechanistic Causality & Design Rationale

Porous Aromatic Frameworks (PAFs) require rigid, multi-topic nodes to maintain high surface area and permanent porosity. By reacting the four bromomethyl groups of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene with 1-methylimidazole, a tetracationic monomer is generated[4]. The subsequent Yamamoto homocoupling of the remaining aryl bromides creates a densely cross-linked 3D network[1].

The causality behind this design is twofold:

  • Structural Rigidity: The biphenyl linkages formed via Yamamoto coupling prevent framework collapse.

  • Electrostatic Affinity: The pre-installed imidazolium cations create a highly polarized pore environment, enabling strong ion-dipole interactions with CO₂ molecules, which drastically enhances adsorption capacity and catalytic conversion to cyclic carbonates[1].

G A 1,4-Dibromo-2,3,5,6- tetrakis(bromomethyl)benzene B Tetracationic Monomer (Imidazolium-functionalized) A->B 1-Methylimidazole Nucleophilic Substitution C Ionic Porous Aromatic Framework (iPAF) B->C Ni(cod)2, DMF Yamamoto Homocoupling D CO2 Capture & Cyclic Carbonate Synthesis C->D Epoxide + CO2 Catalytic Conversion

Caption: Synthesis workflow of imidazolium-functionalized iPAFs for CO₂ capture and conversion.

Protocol 1: Synthesis of Tetracationic Monomer and iPAF

Self-Validating Step: The complete consumption of the starting material can be verified by the disappearance of the -CH₂Br proton signal (~4.8 ppm) and the appearance of imidazolium protons in ¹H NMR[4].

  • Monomer Synthesis:

    • Charge a 100 mL two-neck flask with 1 mmol of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene.

    • Degas the system and backfill with N₂ three times.

    • Inject 50 mL of anhydrous acetonitrile and 5 mmol of 1-methylimidazole[4].

    • Stir the mixture at 120 °C for 12 hours. Validation: A white/off-white precipitate will form as the highly polar tetracationic salt becomes insoluble in acetonitrile[4].

    • Cool to room temperature, filter, wash with cold acetonitrile, and dry under vacuum at 80 °C for 24 h (Yield: ~63%)[4].

  • Yamamoto Polymerization:

    • In an argon-filled glovebox, dissolve the monomer, Ni(cod)₂, 2,2'-bipyridine, and 1,5-cyclooctadiene in anhydrous DMF.

    • Heat the sealed vessel to 80 °C for 3 days to afford the iPAF network[1].

Data Summary: iPAF Performance
MaterialFunctional GroupCO₂ Adsorption CapacityCatalytic Yield (Cyclic Carbonate)
PAF-167None (Neutral)Low< 10%
iPAF-167 Imidazolium Cation High (Selective) > 95% (In situ conversion) [1]

Anthracenedicarboximide (ADI) n-Channel Semiconductors

Mechanistic Causality & Design Rationale

Designing air-stable n-channel organic thin-film transistors (OTFTs) requires lowering the Lowest Unoccupied Molecular Orbital (LUMO) to prevent ambient oxidative doping[2]. The ADI core achieves this via strongly electron-withdrawing imide groups.

The tetrabromide precursor is uniquely suited for building this core via a tandem reductive elimination / bis-Diels-Alder cycloaddition [5]. When treated with sodium iodide (NaI), the adjacent bromomethyl groups undergo reductive elimination to generate a highly reactive bis(o-quinodimethane) intermediate in situ. This diene immediately reacts with dienophiles (like N-alkylmaleimides) to form an octahydroanthracene framework, which is subsequently aromatized using N-bromosuccinimide (NBS)[2][5].

G A 1,4-Dibromo-2,3,5,6- tetrakis(bromomethyl)benzene B Bis(o-quinodimethane) Reactive Intermediate A->B NaI, DMF, 80°C Reductive Elimination C Octahydroanthracene- dicarboximide B->C + N-Alkylmaleimide Bis-Diels-Alder Cycloaddition D 9,10-Dibromoanthracene- dicarboximide (ADI Core) C->D NBS, Aromatization

Caption: Reaction mechanism for the synthesis of the ADI core via in situ o-quinodimethane generation.

Protocol 2: Synthesis of the ADI Core

Self-Validating Step: The aromatization step with NBS shifts the core from a non-conjugated system (colorless/pale) to a fully conjugated anthracene derivative, which exhibits distinct UV-Vis absorption (λmax ≈ 418–436 nm) and photoluminescence[2].

  • Bis-Diels-Alder Cycloaddition:

    • Dissolve 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene and 2.5 equivalents of N-octylmaleimide in anhydrous DMF[5].

    • Add an excess of NaI (acting as the reducing agent) and heat the mixture to 80 °C under N₂[5].

    • Quench the reaction with sodium thiosulfate to neutralize the liberated iodine (color change from dark brown to light yellow validates successful quenching). Extract with dichloromethane.

  • Aromatization:

    • Dissolve the crude octahydroanthracene intermediate in a halogenated solvent (e.g., CCl₄ or chlorobenzene).

    • Add NBS and a radical initiator (e.g., AIBN or light irradiation) and reflux to afford the fully aromatic 9,10-dibromoanthracenedicarboximide[2][5].

Data Summary: ADI Optoelectronic Properties
CompoundSubstituentLUMO Energy (eV)Electron Mobility (cm²/Vs)Air Stability
ADI-Br₂Bromo~ -3.810⁻³ to 0.06Moderate[2]
ADI-CN₂Cyano~ -4.0up to 0.04Excellent (I_off = 10⁻¹² A)[2]

Pyromellitic Diimide (PMDI) Low-Bandgap Polymers

Mechanistic Causality & Design Rationale

Poly(phenylene ethynylene)s (PPEs) are highly conjugated polymers used in optoelectronics. To achieve a low optical bandgap, a strong donor-acceptor (D-A) architecture is required. By oxidizing the four bromomethyl groups of our starting material, we obtain a tetracarboxylic acid, which is dehydrated to a dianhydride and reacted with primary amines to form a Pyromellitic Diimide (PMDI)[3].

The causality here relies on the PMDI unit acting as an exceptionally strong electron acceptor. Because the aryl bromides remain intact throughout the oxidation and imidization steps, the resulting PMDI monomer is perfectly primed for Sonogashira cross-coupling with electron-rich diethynyl comonomers, yielding PPEs with optical bandgaps as low as ~1.50 eV[3].

G A 1,4-Dibromo-2,3,5,6- tetrakis(bromomethyl)benzene B 1,4-Dibromobenzene- tetracarboxylic Acid A->B HNO3, NaVO3 Oxidation C Pyromellitic Diimide (PMDI) Monomer B->C 1. Dehydration 2. Alkylamine D Donor-Acceptor Poly- (phenylene ethynylene)s C->D Sonogashira Coupling + Diethynyl Donor

Caption: Synthetic pathway from the tetrabromide precursor to PMDI-based low-bandgap polymers.

Protocol 3: Oxidation and PMDI Monomer Synthesis

Self-Validating Step: The conversion of the tetrabromide to the tetracarboxylic acid is accompanied by complete dissolution in the aqueous acidic medium, followed by the precipitation of the highly insoluble tetracarboxylic acid upon cooling[6].

  • Oxidation to Tetracarboxylic Acid:

    • In a 500 mL round-bottom flask, combine 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (e.g., 5 g, 8.23 mmol) with 250 mL of 65% nitric acid (HNO₃) and 1 g of sodium metavanadate (NaVO₃) catalyst[6].

    • Reflux the mixture for 12 hours. Concentrate under reduced pressure, add fresh 65% HNO₃ (250 mL), and reflux for another 12 hours to ensure complete oxidation[6].

    • Dilute with deionized water to precipitate the 1,4-dibromobenzene-2,3,5,6-tetracarboxylic acid.

  • Dehydration and Imidization:

    • Directly dehydrate/sublime the tetracarboxylic acid to afford the corresponding dianhydride[3].

    • React the dianhydride with 2-ethylhexylamine in glacial acetic acid to yield the PMDI monomer (isolated yield ~58%)[3].

  • Polymerization:

    • Copolymerize the PMDI monomer with a dialkyne donor via Pd-catalyzed Sonogashira coupling to yield the target PPE[3].

References

  • Electronic Supplementary Information (ESI) - The Royal Society of Chemistry. rsc.org. 4

  • Pyromellitic Diimide-Based Donor–Acceptor Poly(phenylene ethynylene)s. Macromolecules. 3

  • Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: Materials design, synthesis, and structural characterization. ResearchGate. 2

  • US7892454B2 - Acene-based organic semiconductor materials and methods of preparing and using the same. Google Patents. 5

  • CN115353667A - 减少废物的方法和材料. Google Patents. 6

  • Imidazolium-Functionalized Ionic Porous Aromatic Frameworks for CO2 Capture and In Situ Conversion. Industrial & Engineering Chemistry Research. 1

Sources

Method

Experimental setup for reactions involving 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

Application Note: Orthogonal Functionalization of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene in Advanced Materials Synthesis Executive Summary & Mechanistic Rationale 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene in Advanced Materials Synthesis

Executive Summary & Mechanistic Rationale

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is a highly versatile, hexasubstituted building block utilized in the development of porous aromatic frameworks (PAFs), organic semiconductors, and low-bandgap polymers. Its molecular architecture offers strict orthogonal reactivity :

  • The four benzylic bromides are highly susceptible to nucleophilic substitution (SN2) and oxidative transformations.

  • The two sterically shielded aryl bromides remain completely inert under these conditions, acting as reserved anchor points that can be selectively activated later via transition-metal-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura couplings).

This application note details field-validated protocols for exploiting this orthogonal reactivity to generate complex macromolecular precursors, specifically focusing on the synthesis of tetracationic imidazolium monomers for CO2 capture[1] and pyromellitic dianhydride precursors for optoelectronics[2].

Reaction Workflow & Logical Relationships

G cluster_0 Pathway A: Nucleophilic Substitution cluster_1 Pathway B: Exhaustive Oxidation Core 1,4-Dibromo-2,3,5,6- tetrakis(bromomethyl)benzene TetraCation Tetracationic Imidazolium Salt (Yield: ~63%) Core->TetraCation 1-Methylimidazole MeCN, 120 °C, 12 h Diacid 1,4-Dibromopyromellitic Dianhydride (Yield: ~71%) Core->Diacid 65% HNO3, NaVO3, Reflux Then Sublimation (205 °C) iPAF Ionic Porous Aromatic Frameworks (CO2 Capture Selectivity: ~49.7) TetraCation->iPAF Sonogashira Coupling Pd(PPh3)4, CuI PPE Poly(phenylene ethynylene)s (Low Bandgap: ~1.50 eV) Diacid->PPE Imidization & Sonogashira Coupling

Caption: Divergent synthetic pathways of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene.

Experimental Protocols

Protocol 1: Quadruple Nucleophilic Substitution (Synthesis of iPAF Precursor)

Target: 1,4-dibromo-2,3,5,6-tetrakis(3-methylimidazolium-1-ylmethyl)benzene tetrabromide. Application: Pre-synthesis monomer for Ionic Porous Aromatic Frameworks (iPAFs) used in selective CO2 capture and in situ catalytic conversion to cyclic carbonates[1].

Causality & Expert Insights: Despite the inherent reactivity of benzylic halides, the extreme steric crowding of the fully substituted durene core significantly raises the activation energy for the approach of the bulky 1-methylimidazole nucleophile. Therefore, elevated temperatures (120 °C) in a sealed system are mandatory to drive the quadruple SN2 reaction to completion[3]. Anhydrous acetonitrile is selected as the solvent because it dissolves the neutral starting materials but acts as an anti-solvent for the resulting highly polar tetracationic salt. This drives the reaction forward via Le Chatelier's principle and simplifies purification[3].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, add 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (1.0 mmol) to a 100 mL heavy-walled two-neck flask equipped with a magnetic stir bar.

  • Reagent Addition: Inject anhydrous acetonitrile (50 mL) followed by an excess of 1-methylimidazole (5.0 mmol) to ensure complete functionalization of all four bromomethyl sites[3].

  • Reaction: Seal the system, degas, and backfill with N2. Heat the mixture to 120 °C while stirring vigorously for 12 hours[3].

    • Self-Validating QC: The reaction mixture will transition from a clear, homogeneous solution to a dense, heterogeneous suspension as the insoluble tetracationic salt precipitates.

  • Workup: Cool the flask to room temperature. Collect the off-white precipitate via vacuum filtration.

  • Purification: Wash the filter cake extensively with cold anhydrous acetonitrile to remove unreacted 1-methylimidazole and trace mono-/di-substituted impurities. Dry the product under vacuum at 80 °C for 24 hours (Expected yield: ~63%)[3].

  • Analytical Validation: Confirm product identity via 1H NMR (500 MHz, d6-DMSO). The disappearance of the starting benzylic CH2Br protons and the emergence of a new benzylic singlet at δ 5.78 ppm (8H), alongside the acidic imidazolium C2-H singlet at δ 9.25 ppm (4H), confirms successful quadruple substitution[3].

Protocol 2: Exhaustive Oxidation to Pyromellitic Dianhydride Precursors

Target: 1,4-Dibromopyromellitic dianhydride (Compound 4). Application: Key building block for N,N′-dialkylpyromellitic diimide (PMDI) electron acceptors used in ultra-low bandgap donor–acceptor poly(phenylene ethynylene)s (PPEs)[2],[4].

Causality & Expert Insights: To synthesize the electron-deficient PMDI core, the four bromomethyl groups must be exhaustively oxidized to carboxylic acids. Nitric acid (65%) serves as the stoichiometric oxidant, but the addition of sodium metavanadate (NaVO3) is critical[2]. The vanadium catalyst facilitates the multi-electron oxidation process, preventing the reaction from stalling at intermediate aldehyde stages. Subsequent thermal dehydration via vacuum sublimation yields the dianhydride while leaving the aryl bromides untouched for downstream Sonogashira polymerization[2].

Step-by-Step Methodology:

  • Oxidation: In a round-bottom flask equipped with a reflux condenser, suspend 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene in 65% HNO3. Add a catalytic amount of NaVO3[2].

  • Reflux: Heat the mixture to reflux.

    • Self-Validating QC: The generation of brown NOx fumes indicates active oxidation. The cessation of these fumes marks the completion of the oxidation phase.

  • Isolation of Tetracarboxylic Acid: Cool the mixture to precipitate the 1,4-dibromopyromellitic acid intermediate. Filter and wash with cold water.

  • Dehydration/Sublimation: Transfer the dried tetracarboxylic acid to a sublimation apparatus. Heat to 205 °C under high vacuum[2].

    • Self-Validating QC: This step acts as both a purification and a chemical transformation. The heat drives off two equivalents of water, closing the rings to form the dianhydride. The IR spectrum of the sublimed product must show characteristic symmetric and asymmetric anhydride C=O stretches (~1850 and 1770 cm-1) and the complete absence of broad O-H stretching.

  • Downstream Imidization: The dianhydride is subsequently reacted with an alkylamine (e.g., 2-ethylhexylamine) in glacial acetic acid under reflux to afford the final PMDI monomer (Expected yield: 58%)[2].

Quantitative Data Summary

Substrate / IntermediateReaction TypeKey Reagents & SolventsConditionsYieldDownstream Application
1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene Quadruple SN21-Methylimidazole (5 eq), MeCN120 °C / 12 h63%Monomer for CO2-capturing iPAFs[3],[1]
1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene Exhaustive Oxidation65% HNO3, NaVO3Reflux71%Precursor for PMDI-based PPEs[2]
Tetracationic Imidazolium Salt Sonogashira CouplingAlkyne co-monomer, Pd(PPh3)4, CuI80 °C / 48 hN/A (Polymer)Catalytic CO2 conversion[1]
1,4-Dibromopyromellitic Dianhydride Imidization + Sonogashira2-Ethylhexylamine; then Alkyne, Pd2(dba)3Reflux; then 80 °C58% (Monomer)Low bandgap (1.50 eV) semiconductors[2],[4]

References

  • Wang, T., Du, Y., Yang, Y., Jing, X., & Zhu, G. (2022). Imidazolium-Functionalized Ionic Porous Aromatic Frameworks for CO2 Capture and In Situ Conversion. Industrial & Engineering Chemistry Research, 61(21), 7284-7291.[Link]

  • Guo, X., & Watson, M. D. (2011). Pyromellitic Diimide-Based Donor–Acceptor Poly(phenylene ethynylene)s. Macromolecules, 44(17), 6711-6716.[Link]

Sources

Application

Application Note &amp; Protocol: 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene as a Keystone Building Block for High-Performance n-Channel Organic Electronics

Executive Summary The development of robust, air-stable n-channel (electron-transporting) organic semiconductors remains a critical bottleneck in the advancement of organic electronics. 1,4-Dibromo-2,3,5,6-tetrakis(bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust, air-stable n-channel (electron-transporting) organic semiconductors remains a critical bottleneck in the advancement of organic electronics. 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS: 36711-70-3) has emerged as a highly versatile, hexabrominated building block capable of addressing this challenge. This application note details the mechanistic rationale, synthesis, and downstream application of this core intermediate in generating rigid, highly conjugated systems—specifically Anthracenedicarboximides (ADIs) and Pyromellitic Diimides (PMDIs)—for use in Organic Thin-Film Transistors (OTFTs) and Organic Photovoltaics (OPVs).

Strategic Relevance to Drug Development & Bioelectronics

Modern drug development increasingly relies on Organic Bioelectronics (e.g., Organic Electrochemical Transistors, OECTs) for real-time, in vitro monitoring of cell cultures, barrier tissue integrity, and drug toxicity screening. While p-channel (hole-transporting) materials are common, high-performance n-channel materials are notoriously difficult to synthesize due to oxidative instability. The hexabrominated core discussed in this protocol enables the synthesis of highly stable, low-LUMO n-channel semiconductors[1]. These materials are critical for fabricating complementary logic circuits in biosensors, ultimately improving the signal-to-noise ratio and sensitivity of high-throughput drug screening platforms.

Mechanistic Rationale: The Power of Orthogonal Reactivity

The structural brilliance of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene lies in its orthogonal reactivity :

  • Four Benzylic Bromides: These highly reactive sites are primed for nucleophilic substitution, oxidation, or 1,4-elimination. Under specific conditions, they can generate transient o-quinodimethane intermediates (highly reactive dienes) for cycloaddition reactions[2].

  • Two Aryl Bromides: These positions are sterically hindered and electronically deactivated during the initial benzylic reactions. Once the extended conjugated core is built, these aryl bromides serve as vital handles for late-stage transition-metal-catalyzed cross-coupling (e.g., Sonogashira coupling) or cyanodehalogenation to precisely tune the Lowest Unoccupied Molecular Orbital (LUMO)[3].

Experimental Workflows & Methodologies

Protocol A: Synthesis of the Hexabrominated Core

This protocol outlines the exhaustive radical bromination of 1,4-dibromo-2,3,5,6-tetramethylbenzene (Dttb) to form the title compound[4].

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, combine 2.0 mmol of Dttb and 14.4 mmol of N-bromosuccinimide (NBS) in 30 mL of anhydrous chloroform[4].

  • Reaction: Heat the mixture to 78 °C under reflux and continuous magnetic stirring for 5 hours. A white precipitate will begin to form[4].

  • Isolation: Cool the reaction mixture to room temperature. Collect the crude solid product via vacuum filtration.

  • Purification: Wash the filter cake three times with cold dichloromethane (DCM). Dry the purified compound under vacuum at 60 °C for 24 hours (Typical yield: ~75%)[4].

Causality & Expert Insights:

  • 7.2x Molar Excess of NBS: The theoretical requirement is 4 equivalents. A near 2x excess per methyl group is critical to drive the equilibrium toward the tetrakis product, preventing the formation of under-brominated impurities[4].

  • Cold DCM Wash: Succinimide (the reaction byproduct) is highly soluble in DCM, whereas the rigid, highly symmetric hexabrominated product is practically insoluble. This enables purification by simple filtration, bypassing the need for complex column chromatography[4].

Self-Validating Quality Control: Perform 1 H NMR spectroscopy in CDCl 3​ . Because the product possesses D2h​ symmetry and zero aromatic protons, a successful reaction is validated by a single, sharp singlet at ~4.6–4.8 ppm corresponding to the 8 benzylic protons. Any additional peaks indicate incomplete bromination.

Protocol B: Construction of Anthracenedicarboximide (ADI) Cores

This protocol utilizes the hexabrominated core to synthesize ADI derivatives for air-stable n-channel OTFTs[2].

Step-by-Step Methodology:

  • Bis-Diels-Alder Cycloaddition: Dissolve the hexabrominated core and an N-substituted maleimide (dienophile) in N,N-Dimethylacetamide (DMAc). Add Sodium Iodide (NaI) to the mixture to induce 1,4-elimination, generating the o-quinodimethane diene intermediate in situ[2].

  • Intermediate Isolation: Extract and isolate the resulting octahydroanthracenecarboximide intermediate.

  • Aromatization: React the intermediate with NBS to aromatize the central rings, yielding the fully conjugated 9,10-dibromoanthracenedicarboximide core[2].

  • LUMO Tuning (Optional): Subject the core to cyanodehalogenation (replacing the aryl bromides with cyano groups) to further lower the LUMO level[1].

Causality & Expert Insights:

  • Role of NaI: Iodide acts as a reducing agent that attacks the benzylic bromides, forcing the elimination of Br 2​ (as IBr/I 2​ ) and transiently forming the highly reactive bis-diene necessary to trap the maleimide[2].

  • Aromatization with NBS: Here, NBS pivots from a radical halogenator to an oxidative aromatizing agent, stripping hydrogen atoms from the octahydro-rings to establish the planar, π -conjugated anthracene system[2].

Self-Validating Quality Control: Validate the electronic structure via Cyclic Voltammetry (CV) . The fully aromatized ADI core must exhibit reversible reduction waves. Calculate the LUMO from the onset of the first reduction peak. A LUMO of -3.8 to -4.3 eV validates the electron-accepting nature of the core, ensuring ambient stability[1].

Optoelectronic Benchmarks

The divergent synthetic pathways of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene yield distinct classes of organic semiconductors. The table below summarizes their comparative optoelectronic properties[3],[1].

Material ClassCore IntermediateHOMO (eV)LUMO (eV)Electron Mobility (cm²/Vs)Primary Application
ADI Derivatives 9,10-dibromoanthracenedicarboximide~ -6.0-3.8 to -4.3Up to 0.06Air-stable n-channel OTFTs
PMDI Polymers Pyromellitic DianhydrideTunable~ -3.6N/A (Solution processable)Donor-Acceptor OPVs

Workflow Visualization

The following diagram illustrates the synthetic divergence of the hexabrominated core into two major organic electronic material classes.

G SM 1,4-Dibromo-2,3,5,6-tetramethylbenzene (Dttb) Radical Radical Bromination (NBS, CHCl3, hv/Δ) SM->Radical Core 1,4-Dibromo-2,3,5,6- tetrakis(bromomethyl)benzene Radical->Core PathA Bis-Diels-Alder Reaction (+ N-alkylmaleimide, NaI) Core->PathA PathB Oxidation & Dehydration (HNO3, NaVO3) Core->PathB ADI Anthracenedicarboximide (ADI) Core Formation PathA->ADI OTFT n-Channel OTFTs (Mobility ~0.06 cm²/Vs) ADI->OTFT Vapor Deposition & Tuning PMDI Pyromellitic Dianhydride Intermediate PathB->PMDI OPV Donor-Acceptor Polymers (Bandgap ~1.50 eV) PMDI->OPV Imidization & Polymerization

Fig 1. Divergent synthetic pathways of the hexabrominated core in organic electronics.

References

  • Electronic Supplementary Information (ESI) - The Royal Society of Chemistry. rsc.org.
  • Pyromellitic Diimide-Based Donor–Acceptor Poly(phenylene ethynylene)s. Macromolecules (ACS Publications).
  • Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: Materials design, synthesis, and structural characterization. ResearchGate.
  • US7892454B2 - Acene-based organic semiconductor materials and methods of preparing and using the same. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Reactivity in 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

Welcome to the Advanced Materials & Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling to functionalize highly substituted benzylic bromides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials & Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers who are struggling to functionalize highly substituted benzylic bromides.

While 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (molecular formula: C₁₀H₈Br₆) theoretically offers four versatile benzylic handles for macrocycle synthesis, cross-linking, and supramolecular framework construction [1], it is a notoriously difficult building block. Treating this hexasubstituted arene like a standard benzyl bromide is a fundamental error that leads to stalled reactions, insoluble intermediates, and poor yields.

This guide deconstructs the physical organic chemistry behind these failures and provides field-proven, self-validating protocols to force your reactions to completion.

The Causality of Low Reactivity: Mechanistic Insights

The sluggish reactivity of this molecule is not a random artifact; it is governed by two massive, predictable energy barriers:

  • Extreme Steric Shielding (The Kinetic Barrier): In a standard bimolecular nucleophilic substitution (S_N2), the nucleophile must approach the benzylic carbon at a 180° angle relative to the leaving bromide ion. In this specific molecule, that critical backside trajectory is heavily occluded by the massive electron clouds of the adjacent 1,4-bromo substituents and the neighboring bulky bromomethyl groups[2]. This steric clash exponentially increases the activation energy ( Ea​ ) required to reach the transition state.

  • Lattice Energy & Solvation (The Thermodynamic Barrier): With a molecular weight of 607.6 g/mol and six highly polarizable bromine atoms, this rigid, symmetrical molecule exhibits immense London dispersion forces[1]. It packs tightly into crystal lattices, rendering it practically insoluble in standard organic solvents (e.g., THF, DCM, Ethanol) at room temperature. If the substrate cannot fully enter the solution phase, the effective concentration of the electrophile remains near zero, halting the reaction.

Quantitative Data: Standard vs. Hindered Benzylic Substitution

To successfully functionalize this molecule, you must drastically alter your standard operating procedures. The table below summarizes the necessary deviations from standard S_N2 protocols.

ParameterStandard Benzyl Bromide1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzeneCausality / Rationale
Typical Solvent THF, DCM, EthanolDMF, DMAc, NMP, or Hot MeCNHigh lattice energy requires highly polar, high-boiling solvents to disrupt intermolecular forces and achieve solvation.
Reaction Temperature 20 °C to 65 °C100 °C to 150 °CSevere steric shielding requires massive thermal energy input to overcome the S_N2 activation barrier.
Reaction Time 1 - 4 hours12 - 48 hoursThe occluded backside trajectory drastically reduces the frequency of successful nucleophilic collisions.
Nucleophile Equivalents 1.1 - 1.5 eq per site2.0 - 3.0 eq per site (8-12 eq total)A massive stoichiometric excess is required to force the equilibrium of the final, most sterically hindered 4th substitution.
Nucleophile Profile Tolerates bulky/branchedStrictly small, linear, or highly polarizableBulky nucleophiles (e.g., tert-butoxide) will clash sterically, leading to elimination side-reactions or total failure [2].
Troubleshooting FAQs

Q1: My reaction is stalling at the di- or tri-substituted intermediate. How do I force tetrasubstitution? A1: Stalling is a classic symptom of escalating steric hindrance. As each nucleophile successfully attaches, the remaining bromomethyl groups become even more shielded by the newly added bulk. Solution: You must increase the reaction temperature (>100 °C) to overcome the escalating Ea​ . If your chosen solvent boils below this threshold (e.g., Acetonitrile), you must run the reaction in a sealed pressure vessel. Additionally, ensure you are using at least an 8- to 10-fold molar excess of your nucleophile.

Q2: My starting material won't dissolve in THF or DCM. Can I run the reaction as a slurry/suspension? A2: No. While biphasic or suspension reactions work for unhindered systems, the extreme steric hindrance here requires the substrate to be fully solvated to maximize collision frequency. Solution: Switch to high-boiling polar aprotic solvents like DMF or NMP. If you prefer to use Acetonitrile to ease downstream purification, you must heat the system under pressure until the suspension fully clarifies into a solution.

Q3: I am getting elimination side-products instead of substitution. Why? A3: If you use a strong, bulky base (like Triethylamine or tert-butoxide), the steric block at the benzylic carbon prevents the reagent from acting as a nucleophile. Instead, it acts as a base, abstracting a proton and leading to elimination (forming polymeric or exocyclic double-bond byproducts). Solution: Switch to highly nucleophilic but less basic, linear, or small reagents (e.g., azides, thiols, or unhindered planar imidazoles).

Reactivity Troubleshooting Workflow

ReactivityTroubleshooting Start Issue: Low Reactivity / Incomplete Substitution SolubilityCheck 1. Solubility Check Is the hexasubstituted benzene fully dissolved? Start->SolubilityCheck SolubilityNo Action: Switch to DMF, DMAc, or MeCN in a pressure vessel (>100 °C) SolubilityCheck->SolubilityNo No SolubilityYes Substrate Solvated SolubilityCheck->SolubilityYes Yes SolubilityNo->SolubilityYes NucCheck 2. Nucleophile Check Is the nucleophile bulky or highly basic? SolubilityYes->NucCheck NucYes Action: Use small, linear, or highly polarizable nucleophiles (e.g., N3-, Imidazole, RS-) NucCheck->NucYes Yes NucNo Optimal Nucleophile Selected NucCheck->NucNo No NucYes->NucNo KineticsCheck 3. Kinetic Barrier Reaction stalling at di- or tri-substitution? NucNo->KineticsCheck KineticsYes Action: Increase Temp (>120 °C), extend time (12-24h), use 8-10x molar excess KineticsCheck->KineticsYes Yes Success Successful Tetrasubstitution KineticsCheck->Success No KineticsYes->Success

Workflow for troubleshooting sterically hindered nucleophilic substitution.

Validated Experimental Protocol

Synthesis of 1,4-Dibromo-2,3,5,6-tetrakis(3-methylimidazolium-1-ylmethyl)benzene Tetrabromide

This protocol utilizes a self-validating system [3]. The reaction transitions from a neutral, partially soluble organic precursor to a highly polar tetracationic salt. As the tetrasubstitution completes, the product becomes completely insoluble in acetonitrile and crashes out as a solid precipitate. This phase change drives the reaction to completion (via Le Chatelier's principle) and provides an immediate visual confirmation of success.

Step 1: Preparation and Solvation

  • In a heavy-walled glass pressure tube equipped with a magnetic stir bar, add 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (1.0 mmol, 607.6 g/mol ).

  • Add 50 mL of anhydrous acetonitrile (MeCN). Note: The substrate will likely remain as a suspension at room temperature.

Step 2: Nucleophile Addition 3. Inject 1-methylimidazole (8.0 mmol, 8.0 equivalents). The use of a small, planar, and highly nucleophilic aromatic amine minimizes steric clashing during the S_N2 approach.

Step 3: Thermal Activation 4. Seal the pressure tube securely. 5. Heat the reaction mixture in an oil bath set to 120 °C with vigorous stirring for 12 to 24 hours. Caution: MeCN boils at 82 °C; the sealed tube is mandatory to achieve the necessary thermal activation energy without solvent loss.

Step 4: Isolation and Verification 6. Allow the vessel to cool to room temperature. The tetrasubstituted product will appear as an off-white to pale yellow precipitate. 7. Filter the precipitate under vacuum and wash sequentially with cold acetonitrile (3 × 15 mL). This removes any unreacted 1-methylimidazole and any soluble, partially substituted intermediates. 8. Dry the solid under high vacuum at 80 °C for 12 hours to yield the pure tetracationic salt.

References
  • Title: 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene | C10H8Br6 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: New Cleft-like Molecules and Macrocycles from Phosphonate Substituted Spirobisindanol Source: MDPI (Molecules) URL: [Link]

  • Title: Electronic Supplementary Information (ESI) - Synthesis of 1,4-dibromo-2,3,5,6-tetrakis(3-methylimidazolyethyl)benzene Source: The Royal Society of Chemistry (RSC) URL: [Link]

Reference Data & Comparative Studies

Validation

A Predictive Comparison of Porous Organic Polymers Derived from 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene: A Guide for Advanced Materials Development

Introduction The quest for novel materials with exceptional properties for applications in gas storage, separation, and catalysis is a driving force in materials science. Porous organic polymers (POPs) have emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quest for novel materials with exceptional properties for applications in gas storage, separation, and catalysis is a driving force in materials science. Porous organic polymers (POPs) have emerged as a highly promising class of materials due to their high surface areas, tunable porosities, and excellent chemical and thermal stabilities.[1] The design and synthesis of POPs with tailored properties are critically dependent on the choice of the monomeric building blocks. Highly functionalized aromatic monomers, in particular, offer the potential to create robust and complex three-dimensional polymer networks.

This guide focuses on the characterization of polymers derived from a promising yet underexplored monomer: 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene .[2] This hexasubstituted benzene derivative, with its high degree of reactive bromomethyl groups and additional bromine substituents on the aromatic core, presents a unique platform for the synthesis of novel POPs with potentially superior performance characteristics. Due to the limited availability of experimental data on polymers synthesized directly from this monomer, this guide will provide a predictive comparison based on established structure-property relationships and experimental data from analogous, less-substituted monomers, such as 1,4-bis(bromomethyl)benzene.[1][3] We will explore potential synthetic routes, predict the resulting polymer architectures, and provide a comparative analysis of their expected performance in key application areas. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the rational design of next-generation porous materials.

Synthetic Strategies: Building Complexity from a Versatile Monomer

The four reactive bromomethyl groups of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene offer several avenues for polymerization, leading to highly cross-linked and robust polymer networks. Two of the most promising synthetic strategies are Friedel-Crafts alkylation and Yamamoto-type C(sp³)–C(sp³) coupling.

Friedel-Crafts Alkylation

This well-established method involves the reaction of the bromomethyl groups with an aromatic co-monomer in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃.[1] The electrophilic substitution reaction leads to the formation of a rigid, porous aromatic framework (PAF). The high functionality of the target monomer is expected to result in a high degree of cross-linking, leading to a polymer with excellent thermal and chemical stability.

Monomer 1,4-Dibromo-2,3,5,6-tetrakis- (bromomethyl)benzene + Co-monomer (e.g., Benzene) Catalyst FeCl₃ or AlCl₃ (Lewis Acid Catalyst) Monomer->Catalyst Reacts with Reaction Friedel-Crafts Alkylation Catalyst->Reaction Catalyzes Polymer Porous Aromatic Framework (PAF) (Highly Cross-linked) Reaction->Polymer Forms

Caption: Proposed Friedel-Crafts polymerization workflow.

Yamamoto-Type C(sp³)–C(sp³) Coupling

A more recent and powerful strategy for creating flexible yet robust polymer networks involves the nickel-catalyzed homocoupling of bromomethyl groups.[4] This C(sp³)–C(sp³) coupling reaction, typically catalyzed by Ni(COD)₂, can lead to the formation of flexible porous aromatic frameworks (PAFs) with unique gas sorption properties.[4] The resulting ethylene bridges between the aromatic units introduce a degree of flexibility into the polymer backbone, which can be advantageous for certain applications.

Monomer 1,4-Dibromo-2,3,5,6-tetrakis- (bromomethyl)benzene Catalyst Ni(COD)₂ Monomer->Catalyst Reacts with Reaction Yamamoto-Type C(sp³)–C(sp³) Coupling Catalyst->Reaction Catalyzes Polymer Flexible Porous Aromatic Framework (PAF) (Ethylene Bridges) Reaction->Polymer Forms

Caption: Proposed Yamamoto-type coupling polymerization workflow.

Predictive Performance Analysis: A Comparative Outlook

Based on the known properties of polymers derived from structurally similar monomers, we can predict the performance characteristics of polymers synthesized from 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene. The following tables provide a comparative overview of expected properties against a well-characterized polymer from 1,4-bis(bromomethyl)benzene.

Table 1: Predicted Porosity and Surface Area
PropertyPolymer from 1,4-bis(bromomethyl)benzene (B-PPM-2)[3]Predicted Polymer from 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzeneRationale for Prediction
BET Surface Area (m²/g) 593> 600The higher number of reactive sites on the target monomer is expected to lead to a more intricate and highly cross-linked network, resulting in a larger surface area.
Pore Volume (cm³/g) 0.40> 0.40A higher degree of cross-linking can create a more developed porous structure with a larger total pore volume.
Pore Size Distribution MicroporousHierarchical (Micro- and Mesoporous)The complex three-dimensional network formed from the hexasubstituted monomer may lead to a broader pore size distribution, including both micropores and mesopores.
Table 2: Predicted Gas Sorption Properties
Gas Sorption PropertyPolymer from 1,4-bis(bromomethyl)benzene (B-PPM-2)[3]Predicted Polymer from 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzeneRationale for Prediction
CO₂ Uptake (cm³/g at 273 K, 1 bar) 67> 70The anticipated higher surface area and potentially enhanced affinity due to the presence of bromine atoms could lead to increased CO₂ uptake.
H₂ Uptake (wt% at 77 K, 1 bar) Not Reported> 1.0High surface area and microporosity are key for H₂ storage. The predicted properties of the new polymer suggest it could be a promising candidate.
CH₄ Uptake (cm³/g at 273 K, 1 bar) Not Reported> 20The expected hierarchical pore structure may be beneficial for methane storage.
CO₂/N₂ Selectivity 64.5> 65The presence of polarizable bromine atoms on the aromatic ring could enhance the selectivity for CO₂ over N₂.
Table 3: Predicted Thermal and Chemical Stability
PropertyPolymer from 1,4-bis(bromomethyl)benzenePredicted Polymer from 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzeneRationale for Prediction
Thermal Stability (TGA, 5% weight loss) ~400 °C[5]> 450 °CThe significantly higher degree of cross-linking is expected to create a more rigid and thermally robust polymer network. The presence of C-Br bonds on the aromatic ring also contributes to thermal stability.[6]
Chemical Stability Stable in common organic solvents, acids, and bases[3]Expected to be highly stableThe robust, cross-linked aromatic framework should exhibit excellent resistance to a wide range of chemical environments.

Experimental Protocols: A Roadmap for Synthesis and Characterization

The following protocols are proposed for the synthesis and characterization of porous organic polymers from 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene.

Protocol 1: Synthesis of a Porous Aromatic Framework via Friedel-Crafts Alkylation
  • Reactor Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (1.0 eq) and the aromatic co-monomer (e.g., benzene, 2.0 eq). Add anhydrous dichloromethane (DCM) as the solvent.

  • Catalyst Addition: Under a nitrogen atmosphere, add anhydrous FeCl₃ (4.0 eq) as the catalyst.

  • Polymerization: Stir the reaction mixture at room temperature for 1 hour and then heat to reflux (approximately 40 °C) for 24 hours.

  • Work-up: After cooling to room temperature, the resulting precipitate is collected by filtration.

  • Washing: The collected solid is washed sequentially with methanol, 1 M hydrochloric acid, and deionized water to remove any unreacted monomers and catalyst residues.

  • Purification: The crude product is further purified by Soxhlet extraction with methanol for 24 hours.

  • Drying: The purified polymer is dried in a vacuum oven at 120 °C for 24 hours to yield the final porous aromatic framework.

Protocol 2: Characterization of the Synthesized Polymer
  • Structural Characterization:

    • FTIR Spectroscopy: To confirm the formation of the polymer network and the disappearance of the C-Br stretching of the bromomethyl group.

    • Solid-State ¹³C NMR: To elucidate the structure of the cross-linked polymer.

  • Morphological Characterization:

    • Scanning Electron Microscopy (SEM): To observe the surface morphology of the polymer particles.

    • Transmission Electron Microscopy (TEM): To investigate the internal porous structure.

  • Porosity and Surface Area Analysis:

    • Nitrogen Adsorption-Desorption Analysis: Measure the N₂ adsorption-desorption isotherms at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. The sample should be degassed at 150 °C for at least 12 hours prior to analysis.

  • Gas Sorption Analysis:

    • CO₂, H₂, and CH₄ Adsorption Isotherms: Measure the gas uptake at relevant temperatures (e.g., 273 K and 298 K for CO₂ and CH₄; 77 K for H₂) and pressures up to 1 bar using a volumetric adsorption analyzer.

  • Thermal Stability Analysis:

    • Thermogravimetric Analysis (TGA): Heat the polymer sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere to determine the decomposition temperature.

cluster_synthesis Synthesis cluster_characterization Characterization Monomer 1,4-Dibromo-2,3,5,6-tetrakis- (bromomethyl)benzene Polymerization Polymerization (e.g., Friedel-Crafts) Monomer->Polymerization Purification Purification (Washing & Soxhlet) Polymerization->Purification Structure Structural Analysis (FTIR, Solid-State NMR) Purification->Structure Morphology Morphological Analysis (SEM, TEM) Purification->Morphology Porosity Porosity Analysis (N₂ Adsorption, BET) Purification->Porosity Thermal Thermal Analysis (TGA) Purification->Thermal GasSorption Gas Sorption Analysis (CO₂, H₂, CH₄ Uptake) Porosity->GasSorption

Caption: Comprehensive workflow for synthesis and characterization.

Conclusion and Future Outlook

While this guide presents a predictive comparison, the analysis strongly suggests that polymers derived from 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene hold significant promise as high-performance porous materials. The high degree of functionality is expected to yield polymers with exceptional thermal stability and high surface areas, making them attractive candidates for challenging applications in gas storage and separation. The presence of bromine atoms on the aromatic core could further enhance their performance characteristics, particularly in terms of gas selectivity.

The next critical step is the experimental validation of these predictions. The synthetic and characterization protocols outlined in this guide provide a clear roadmap for researchers to explore the potential of this versatile monomer. Future work should focus on the systematic investigation of different polymerization conditions to fine-tune the properties of the resulting polymers. A thorough comparison of polymers synthesized via different methods, such as Friedel-Crafts alkylation and C-C coupling, will be crucial to understanding the structure-property relationships in these complex networks. The successful synthesis and characterization of these novel polymers will undoubtedly contribute to the advancement of porous materials and their applications in addressing pressing global challenges in energy and environmental science.

References

  • Zhang, Y., et al. (2023). Rational Fabrication of Benzene-Linked Porous Polymers for Selective CO2 Capture. Molecules, 28(23), 7799. [Link]

  • Gancarz, M., et al. (2023). The Influence of the Intramolecular 2D Interactions on the Physicochemical Properties of Hexasubstituted Benzene Derivatives. Energies, 16(1), 480. [Link]

  • Zhou, S., et al. (2024). Flexible porous organic polymers constructed using C(sp3)–C(sp3) coupling reactions and their high methane-storage capacity. Chemical Science, 15(25), 9634-9640. [Link]

  • Lu, W., et al. (2011). A ''click-based'' porous organic polymer from tetrahedral building blocks. Journal of Materials Chemistry, 21(38), 14511-14516. [Link]

  • Xu, F., et al. (2020). Amorphous porous organic polymers containing main group elements. Progress in Polymer Science, 102, 101209. [Link]

  • Polymer Properties. (2024). Thermal stability of polymers. [Link]

  • Li, Y., et al. (2025). One-pot synthesis of bromine anion-rich ionic porous organic polymers for CO2 catalytic conversion. New Journal of Chemistry. [Link]

  • Short, R., et al. (2011). Hexaphenylbenzene-based polymers of intrinsic microporosity. Chemical Communications, 47(24), 6822-6824. [Link]

  • Lu, W., et al. (2011). Porous Aromatic Frameworks as a Platform for Multifunctional Applications. Accounts of Chemical Research, 44(2), 1429-1439. [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene. [Link]

  • Gherlone, E., et al. (2023). A Comprehensive Review on the Thermal Stability Assessment of Polymers and Composites for Aeronautics and Space Applications. Polymers, 15(13), 2898. [Link]

  • PubChem. (n.d.). 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene. [Link]

  • Zhou, S., et al. (2024). Flexible porous organic polymers constructed using C(sp3)–C(sp3) coupling reactions and their high methane-storage capacity. Chemical Science, 15(25), 9634-9640. [Link]

Sources

Comparative

Comparative Crystallographic Analysis of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene and Its Structural Congeners: A Guide for Researchers

Abstract This guide provides a comprehensive comparison of the crystal structure of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene and its derivatives. It delves into the nuances of their molecular and supramolecular a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of the crystal structure of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene and its derivatives. It delves into the nuances of their molecular and supramolecular arrangements, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. This document outlines detailed experimental protocols for crystal growth and X-ray diffraction analysis, supported by a comparative analysis of key crystallographic parameters. The influence of substituent patterns on crystal packing and intermolecular interactions is a central theme, providing a predictive framework for crystal engineering.

Introduction

Polyhalogenated and poly(bromomethylated) benzene derivatives are fundamental building blocks in organic synthesis and materials science.[1][2] Their rigid aromatic cores and reactive bromomethyl groups make them ideal precursors for the synthesis of complex molecular architectures, including macrocycles, dendrimers, and metal-organic frameworks. The compound at the heart of this guide, 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene, with its high degree of substitution, presents a particularly interesting case for crystallographic analysis.[3]

The three-dimensional arrangement of molecules in the solid state, dictated by crystal packing and intermolecular forces, profoundly influences a compound's physicochemical properties, such as solubility, melting point, and bioavailability.[4] Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating these atomic-level details.[5] This guide aims to provide a comparative framework for understanding the crystal structures of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene and related derivatives, thereby aiding in the rational design of new materials with tailored properties. A key focus will be on the role of bromine-mediated intermolecular interactions, such as Br···Br contacts, which are known to be significant in the crystal engineering of halogenated organic molecules.[6][7]

Comparative Analysis of Crystal Structures

While a comprehensive set of publicly available crystallographic data for a wide range of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene derivatives is not yet available, we can draw valuable comparisons from structurally related compounds to predict and understand their crystallographic behavior. The following sections will compare the known crystal structure of a closely related compound, 1,4-dibromo-2,5-bis(bromomethyl)benzene, and discuss the anticipated effects of increased bromomethyl substitution.

The Case of 1,4-Dibromo-2,5-bis(bromomethyl)benzene: A Tale of Polymorphism

A study of 1,4-dibromo-2,5-bis(bromomethyl)benzene has revealed the existence of two polymorphic forms, a triclinic (Form I) and a monoclinic (Form II) modification.[8][9] This phenomenon, where a compound can exist in multiple crystal structures, highlights the subtle energetic balance that governs crystal packing.[8] The two forms are enantiotropically related, with a transition temperature around 135 °C.[9] At room temperature, Form II is the thermodynamically stable polymorph.[9]

The crystal packing in both polymorphs is characterized by layers of molecules linked through Br···Br intermolecular interactions.[9] This observation underscores the importance of halogen bonding in directing the self-assembly of these molecules in the solid state.

Anticipated Structural Features of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

Based on the analysis of its less substituted analogs, we can anticipate several key features in the crystal structure of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene:

  • Dominance of Br···Br and C-H···Br Interactions: The high density of bromine atoms is expected to lead to a complex network of intermolecular Br···Br contacts and C-H···Br hydrogen bonds, which will be the primary drivers of the crystal packing.[10][11]

  • Steric Hindrance and Molecular Conformation: The four bromomethyl groups will likely lead to significant steric strain, forcing the bromomethyl groups to adopt specific conformations relative to the benzene ring. The torsion angles between the ring and the C-Br bonds will be a critical parameter.[10]

  • Potential for Polymorphism: Given the structural complexity and the variety of possible intermolecular interactions, it is highly probable that this compound will also exhibit polymorphism under different crystallization conditions.[8]

Comparative Crystallographic Data

The following table summarizes the crystallographic data for the two known polymorphs of 1,4-dibromo-2,5-bis(bromomethyl)benzene.[9][12] This data serves as a benchmark for future studies on more highly substituted derivatives.

Parameter1,4-Dibromo-2,5-bis(bromomethyl)benzene (Form I)1,4-Dibromo-2,5-bis(bromomethyl)benzene (Form II)
Chemical Formula C₈H₆Br₄C₈H₆Br₄
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 4.35428.7424
b (Å) 7.36754.6275
c (Å) 8.714010.8189
α (°) 72.48190
β (°) 83.72298.885
γ (°) 84.91790
Volume (ų) 263.96432.43
Z 12

Experimental Methodologies

The successful analysis of crystal structures hinges on the ability to grow high-quality single crystals and to collect precise diffraction data. This section provides detailed protocols for these critical steps.

Synthesis of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene Derivatives

The synthesis of poly(bromomethyl)benzene derivatives typically involves the bromination of the corresponding polymethylbenzene precursor.[13] A general procedure involves reacting the starting material with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, in a suitable solvent like carbon tetrachloride.[8]

A representative, though not specific, synthetic protocol is as follows:

  • Dissolve the polymethylbenzene precursor in a dry, inert solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a reflux condenser.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the flask.

  • Reflux the mixture for several hours.

  • After the reaction is complete, cool the solution to room temperature.

  • Remove the solid succinimide byproduct by filtration.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., chloroform).[8]

Crystal Growth Techniques

Growing single crystals suitable for X-ray diffraction is often considered an art, but several systematic methods can be employed.[14] The key is to allow for slow crystal growth, which can be achieved through various techniques.[15]

Common Crystal Growth Methods:

  • Slow Evaporation: This is one of the simplest and most common methods.[14][16] A saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly over several days.[17]

  • Slow Cooling: This method is effective for compounds that are significantly more soluble in a hot solvent than in a cold one.[18] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[16]

  • Vapor Diffusion: This technique is often very successful.[17] The compound is dissolved in a solvent in which it is soluble, and this solution is placed in a larger, sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[17]

  • Liquid-Liquid Diffusion: Similar to vapor diffusion, this method involves carefully layering a solution of the compound with a miscible anti-solvent.[14]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[19][20]

Step-by-Step Protocol for SCXRD Analysis:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.5 mm in size, free of cracks and twinning) is carefully selected under a microscope.[5][15] The crystal is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is typically collected using monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.7107 Å).[19] A preliminary set of diffraction spots is collected to determine the unit cell parameters and the crystal's orientation.[19] A full sphere of data is then collected by rotating the crystal through a series of angles.[19]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the arrangement of atoms in the unit cell. The structure is typically solved using direct methods and then refined using a least-squares algorithm. This process yields the final atomic coordinates, bond lengths, bond angles, and other important crystallographic parameters.

Visualization of Experimental Workflow

To provide a clear overview of the process from synthesis to structural analysis, the following workflow diagrams have been generated.

G cluster_synthesis Synthesis cluster_crystallization Crystal Growth cluster_analysis X-ray Diffraction Analysis start Polymethylbenzene Precursor bromination Bromination with NBS start->bromination workup Workup and Purification bromination->workup product Pure Derivative workup->product dissolve Dissolve in Suitable Solvent product->dissolve technique Apply Crystal Growth Technique (e.g., Slow Evaporation) dissolve->technique crystals Harvest Single Crystals technique->crystals mount Mount Crystal crystals->mount data_collection Data Collection mount->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Experimental workflow from synthesis to crystallographic analysis.

G cluster_input Molecular Structure cluster_interactions Intermolecular Interactions cluster_output Crystal Structure substituents Substituent Pattern (e.g., number and position of bromomethyl groups) halogen_bonding Halogen Bonding (Br···Br) substituents->halogen_bonding hydrogen_bonding Hydrogen Bonding (C-H···Br) substituents->hydrogen_bonding flexibility Molecular Flexibility (e.g., torsion angles) packing Crystal Packing Motif flexibility->packing halogen_bonding->packing hydrogen_bonding->packing pi_stacking π-π Stacking pi_stacking->packing polymorphism Polymorphism packing->polymorphism properties Physicochemical Properties packing->properties

Caption: Influence of chemical modification on crystal structure and properties.

Conclusion

The crystal structure analysis of 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene and its derivatives offers a rich field for investigation. While comprehensive data is still emerging, the principles of crystal engineering, guided by the study of related compounds, provide a solid foundation for predicting and understanding their solid-state structures. The experimental protocols detailed in this guide offer a practical roadmap for researchers to synthesize, crystallize, and analyze these fascinating molecules. A deeper understanding of their crystal packing and intermolecular interactions will undoubtedly pave the way for the rational design of new functional materials with tailored properties.

References

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 5), 639–640.
  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals - Chemistry - University of Rochester. (n.d.). Retrieved from [Link]

  • Chemical crystallization | SPT Labtech. (n.d.). Retrieved from [Link]

  • Single Crystal Diffraction. (n.d.). Bruker. Retrieved from [Link]

  • Li, Y., et al. (2022). Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2. Zeitschrift für Kristallographie - New Crystal Structures, 237(5), 895-897.
  • Yan, J., et al. (2017). High Pressure Single Crystal Diffraction at PX^2. Journal of Visualized Experiments, (119), e55029.
  • Caballero, M., et al. (2016). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 18(33), 6203-6214.
  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. (n.d.). Retrieved from [Link]

  • Chopra, D. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 97(11b), 2005-2012.
  • Br⋯Br interactions (in Å) in the crystal structure of compound 1. The... - ResearchGate. (n.d.). Retrieved from [Link]

  • 1,4-Dibromo-2,5-bis(bromomethyl)benzene | C8H6Br4 | CID 640222 - PubChem. (n.d.). Retrieved from [Link]

  • Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine - IUCr Journals. (n.d.). Retrieved from [Link]

  • Jones, P. G., & Kuś, P. (2012). X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br···π Interactions.
  • 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene | C10H8Br6 | CID 17802637 - PubChem. (n.d.). Retrieved from [Link]

  • Jones, P. G., & Kuś, P. (2007). Secondary Interactions in Bromomethyl-substituted Benzenes: Crystal Structures of Three α,α′-Bis-bromoxylenes, 1,2,3,5-Tetrakis(bromomethyl)benzene, and 1,2,4,5-Tetrakis(bromomethyl)benzene.
  • Virovets, A. V., et al. (2022).
  • (PDF) X-Ray Structure Determinations of Bromo- and/or Bromomethyl-substituted Benzenes: C–H···Br, C–Br···Br, and C–Br··· π Interactions - ResearchGate. (n.d.). Retrieved from [Link]

  • Näther, C., et al. (2016). Dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)
  • Rathore, R., & Burns, C. L. (2003). dibromo-3',4',5',6'-tetrakis(4-bromophenyl). Organic Syntheses, 80, 108.
  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019, September 13). MDPI. Retrieved from [Link]

  • 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from [Link]

Sources

Validation

Comparative Guide: 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene vs. Standard Crosslinkers in Advanced Porous Materials

Executive Summary & Mechanistic Overview In the development of advanced porous materials—such as Porous Aromatic Frameworks (PAFs) and Covalent Organic Frameworks (COFs)—the choice of crosslinker dictates both the struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the development of advanced porous materials—such as Porous Aromatic Frameworks (PAFs) and Covalent Organic Frameworks (COFs)—the choice of crosslinker dictates both the structural topology and the chemical microenvironment of the resulting polymer. (DBTBB) has emerged as a superior building block for creating highly functionalized nanoreactors[1].

Unlike traditional crosslinkers that serve merely as inert structural bridges, DBTBB operates on a dual-reactivity paradigm :

  • Framework Construction Sites: The two aryl bromides at positions 1 and 4 are inert to standard nucleophiles but are highly reactive in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki coupling)[2].

  • High-Density Functionalization Sites: The four benzylic bromides (bromomethyl groups) at positions 2, 3, 5, and 6 are highly susceptible to SN2 nucleophilic substitution[3].

This chemical orthogonality allows researchers to pre-functionalize the core—for instance, by quaternizing it with imidazoles to create a tetra-cationic hub—before polymerizing it into a rigid, insoluble framework for demanding applications like[2].

Comparative Analysis: Structural and Functional Trade-offs

When designing a drug delivery vehicle or a catalytic framework, researchers must balance surface area with functional site density. The table below outlines how DBTBB compares to other standard crosslinkers in the field.

Feature1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (DBTBB)1,4-Dibromo-2,5-bis(bromomethyl)benzene (DBBB)Divinylbenzene (DVB)N,N'-Methylenebisacrylamide (MBA)
Polymerization Sites 2 (Aryl Bromides)2 (Aryl Bromides)2 (Vinyl Groups)2 (Acrylamide Groups)
Functionalization Sites 4 (Bromomethyls)2 (Bromomethyls)00
Core Structure Rigid AromaticRigid AromaticRigid AromaticFlexible Aliphatic
Crosslinking Mechanism Cross-Coupling (e.g., Sonogashira)Cross-CouplingFree Radical PolymerizationFree Radical Polymerization
Primary Application High-density catalytic PAFs / COFsStandard functionalized PAFsHydrophobic macroporous resinsHydrophilic polyacrylamide gels
Pore Environment Impact High steric crowding, ultra-high charge densityModerate steric crowding, moderate charge densityHydrophobic, high surface areaSwellable, non-permanent pores

Analytical Insight: Comparing DBTBB to its less substituted analog, DBBB, reveals a critical material trade-off. Frameworks synthesized from DBBB (e.g., iPAF-167) exhibit higher Brunauer–Emmett–Teller (BET) surface areas because the resulting pores are less sterically obstructed[2]. However, frameworks derived from DBTBB (e.g., iPAF-168) possess double the density of active catalytic sites[2]. In gas-solid-liquid multiphase reactions, such as the cycloaddition of CO2 to epoxides, the ultra-high local concentration of halide anions provided by the DBTBB core vastly outperforms the higher surface area of the DBBB derivative, leading to superior catalytic turnover[2].

Experimental Workflows: Self-Validating Protocols

Protocol 1: Pre-Synthetic Functionalization (Synthesis of Tetra-Imidazolium Monomer, Dtmb)

This protocol transforms the neutral DBTBB core into a highly charged catalytic hub[3].

  • Reagent Assembly: Add 1.0 mmol of DBTBB into a two-neck round-bottom flask.

  • Atmospheric Control: Degas the system and backfill with N2.

    • Causality: Rigorous exclusion of oxygen and ambient moisture prevents oxidative side reactions at elevated temperatures.

  • Substitution Reaction: Inject 5.0 mmol of 1-methylimidazole (a slight excess over the 4 required equivalents) and 50 mL of anhydrous acetonitrile.

    • Causality: The stoichiometric excess drives the equilibrium toward complete tetra-substitution. Anhydrous acetonitrile is critical; as a polar aprotic solvent, it stabilizes the SN2 transition state while preventing the hydrolysis of bromomethyl groups into inert hydroxymethyl groups.

  • Thermal Activation: Stir the mixture at 120 °C for 12 hours.

    • Causality: High thermal energy is required to overcome the severe steric hindrance introduced as the third and fourth bulky imidazolium groups attach to the crowded benzene ring[4].

  • Isolation: Cool to room temperature, filter the precipitate, wash extensively with cold acetonitrile, and dry under vacuum at 80 °C for 24 hours.

  • Self-Validation (1H NMR): Dissolve the product in d6-DMSO. Successful and complete conversion is validated by the total disappearance of the distinct bromomethyl protons (~4.5 ppm) and the appearance of a new singlet for the methylene bridge at exactly 5.78 ppm[3].

Protocol 2: Framework Construction (Synthesis of iPAF-168 via Sonogashira Coupling)

This protocol polymerizes the functionalized monomer into an insoluble, porous network.

  • Monomer Loading: Combine the synthesized Dtmb monomer and 1,3,5-Tris(4-ethynylphenyl)benzene (Tepb) in a Schlenk flask.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and Copper(I) iodide (CuI).

    • Causality: This synergistic system is essential. Pd(0) undergoes oxidative addition into the robust aryl bromide bonds of Dtmb, while CuI forms a copper acetylide intermediate with Tepb, facilitating transmetalation.

  • Solvent/Base Matrix: Inject a rigorously degassed mixture of DMF and Triethylamine (Et3N).

    • Causality: DMF solubilizes the growing oligomers to ensure high molecular weight before precipitation. Et3N acts as a mild base to scavenge the HBr byproduct, preventing the protonation and deactivation of the alkynes.

  • Polymerization: Heat the sealed system under N2 at 90–100 °C for 72 hours.

    • Causality: Extended heating ensures maximum crosslinking density, which is required to lock in permanent porosity.

  • Purification: Subject the resulting solid to Soxhlet extraction (methanol/chloroform) for 48 hours to remove trapped catalysts and unreacted monomers.

  • Self-Validation (FTIR): Analyze the purified polymer via FTIR. The complete disappearance of the terminal alkyne C-H stretching band (~3300 cm⁻¹) confirms that the network has fully crosslinked without leaving unreacted edge sites.

Pathway Visualization

Crosslinker_Pathway DBTBB 1,4-Dibromo-2,3,5,6- tetrakis(bromomethyl)benzene (Core Crosslinker) Nucleophile Nucleophilic Substitution (SN2) Reagent: 1-Methylimidazole Solvent: Anhydrous MeCN DBTBB->Nucleophile Monomer Tetra-Imidazolium Monomer (Active Site Hub) Nucleophile->Monomer Pre-synthetic Functionalization Polymerization Sonogashira Cross-Coupling Reagents: Tepb, Pd(PPh3)4, CuI Monomer->Polymerization PAF Ionic Porous Aromatic Framework (iPAF-168) Polymerization->PAF Framework Construction Application Application: CO2 Capture & Conversion PAF->Application

Fig 1. Dual-reactivity workflow of DBTBB, from SN2 functionalization to framework construction.

References

  • PubChem. "1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene | C10H8Br6". National Center for Biotechnology Information. URL: [Link]

  • Wang, T., Du, Y., Yang, Y., et al. "Imidazolium-Functionalized Ionic Porous Aromatic Frameworks for CO2 Capture and In Situ Conversion". Industrial & Engineering Chemistry Research, American Chemical Society, 2022. URL: [Link]

  • Electronic Supplementary Information (ESI) for Porous Aromatic Frameworks. The Royal Society of Chemistry. URL: [Link]

Sources

Comparative

Thermal stability analysis of polymers from 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

An in-depth evaluation of the thermal stability of polymers synthesized from 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (DBTBB) reveals its critical role as a structural anchor in advanced materials. By heavily bro...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of the thermal stability of polymers synthesized from 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (DBTBB) reveals its critical role as a structural anchor in advanced materials. By heavily brominating the aromatic core, this monomer provides exceptional rigidity and extensive intermolecular cohesive forces. This guide objectively compares the thermal performance of DBTBB-derived polymers—specifically Anthracenedicarboximide (ADI) semiconductors and ionic Porous Aromatic Frameworks (iPAFs)—against conventional industry alternatives, providing actionable protocols and data for researchers.

Mechanistic Grounding: Why DBTBB Imparts Thermal Stability

The exceptional thermal robustness of DBTBB-derived polymers is not coincidental; it is a direct consequence of its molecular architecture [1]:

  • Steric Hindrance and Backbone Rigidity: The tetrakis(bromomethyl) substitution pattern restricts the rotational freedom of the resulting polymer backbone. When polymerized (e.g., via cross-coupling or Diels-Alder reactions), the bulky bromine atoms lock the polymer into a rigid conformation, significantly increasing the energy required for thermal cleavage.

  • Intermolecular Cohesion: The highly brominated core facilitates strong intermolecular interactions, including π−π stacking (often with distances as close as 3.2 Å in ADI derivatives) and halogen bonding [1]. This dense solid-state packing acts as a physical barrier to heat transfer and delays the onset of thermal degradation.

Comparative Thermal Stability Data

To objectively evaluate DBTBB-derived materials, we compare their Thermogravimetric Analysis (TGA) profiles against standard alternatives used in similar applications (e.g., CO2 capture resins and standard organic semiconductors) [1] [2].

Table 1: Thermal Degradation Parameters ( N2​ Atmosphere, 10°C/min)

Material ClassSpecific Polymer Td,5%​ (°C)*Char Yield at 800°C (%)Conventional AlternativeAlt. Td,5%​ (°C)
Ionic PAFs iPAF-167 (DBTBB-derived)~350 - 400> 50%Polyamine-based resins~250
n-Channel Semiconductors Core-cyanated ADI (DBTBB-derived)> 35040 - 60%Standard Perylene Diimides~300 - 350
Donor-Acceptor PPEs PMDI-PPEs (DBTBB-derived)~380~ 45%Standard Polythiophenes~320

* Td,5%​ represents the temperature at which 5% weight loss occurs.

Analysis: DBTBB-derived polymers consistently outperform conventional alternatives. The high char yield (>50%) observed in iPAFs indicates that instead of completely volatilizing, the highly cross-linked aromatic network undergoes carbonization, forming a stable graphitic char [2].

Experimental Protocols & Methodologies

The following self-validating protocols detail the synthesis of the monomer, its polymerization, and the subsequent thermal analysis. Every step is designed to isolate and verify the intrinsic stability of the material.

Protocol A: Synthesis of the DBTBB Monomer
  • Objective: Achieve complete tetrakis-bromination of the benzylic positions.

  • Procedure:

    • Dissolve 1,4-dibromo-2,3,5,6-tetramethylbenzene (0.01 mol) in 100 mL of carbon tetrachloride ( CCl4​ ).

    • Add an excess of N-bromosuccinimide (NBS) (0.045 mol) to the solution.

    • Heat the mixture to reflux and irradiate with a 200 W UV light source for 6-8 hours.

    • Cool to room temperature, filter the succinimide byproduct, and recrystallize the product from chloroform.

  • Causality: UV irradiation initiates a radical chain reaction specifically targeting the benzylic methyl groups. Using an excess of NBS ensures that all four methyl groups are fully brominated, preventing structural defects in the final polymer [1].

Protocol B: Polymerization (Synthesis of iPAF-167)
  • Objective: Construct a highly cross-linked, thermally stable porous framework.

  • Procedure:

    • Degas a mixture of DBTBB and a multi-topic alkyne (e.g., 1,3,5-triethynylbenzene) in a Schlenk flask.

    • Add Pd(PPh3​)4​ and CuI catalysts in a mixture of DMF and triethylamine.

    • Heat the reaction to 90°C for 72 hours under an argon atmosphere.

    • Wash the resulting precipitate extensively with methanol and dilute HCl to remove catalyst residues.

  • Causality: The palladium-catalyzed Sonogashira cross-coupling builds a rigid 3D network. Removing catalyst residues (washing step) is critical, as trapped transition metals can act as localized hot-spots that artificially lower the polymer's thermal degradation temperature [2].

Protocol C: Thermogravimetric Analysis (TGA) Workflow
  • Objective: Accurately measure Td,5%​ and char yield.

  • Procedure:

    • Load 5-10 mg of the dried polymer into an alumina crucible.

    • Purge the TGA furnace with high-purity Nitrogen ( N2​ ) gas at a flow rate of 50 mL/min for 30 minutes prior to heating.

    • Heat the sample from 25°C to 800°C at a constant ramp rate of 10°C/min.

  • Causality: Purging with N2​ isolates the thermal degradation mechanism from oxidative decomposition. This ensures that the measured Td,5%​ reflects the intrinsic bond dissociation energy of the DBTBB-derived backbone, rather than its susceptibility to oxidation.

Visualizations of Workflows and Mechanisms

G N1 1,4-Dibromo-2,3,5,6- tetramethylbenzene N2 Radical Bromination (NBS / UV Light) N1->N2 N3 DBTBB Monomer (Highly Rigid Core) N2->N3 N4 Cross-Coupling / Polymerization (Sonogashira or Diels-Alder) N3->N4 N5 High-Stability Polymer (iPAF or ADI Semiconductor) N4->N5

Workflow for DBTBB synthesis and subsequent polymerization.

G N1 DBTBB-Derived Polymer (Initial State at 25°C) N2 Thermal Stress Applied (Heating at 10°C/min under N₂) N1->N2 N3 Resistance Phase (< 350°C) π-π Stacking & Halogen Bonds Intact N2->N3 N4 Primary Degradation (> 350°C) Cleavage of Peripheral Groups N3->N4 N5 Carbonization (> 600°C) High Char Yield (> 50%) N4->N5

Thermal degradation pathway of DBTBB-derived polymers under TGA.

References

  • Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors: Materials design, synthesis, and structural characterization. ResearchGate. 1

  • Imidazolium-Functionalized Ionic Porous Aromatic Frameworks for CO2 Capture and In Situ Conversion. ACS Publications. 2

  • Pyromellitic Diimide-Based Donor–Acceptor Poly(phenylene ethynylene)s. ACS Publications. 3

Sources

Validation

Cross-validation of experimental results for 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

Title: Cross-Validation and Comparative Analysis of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene as a Core Scaffold in Advanced Materials Synthesis Executive Summary As a Senior Application Scientist, I frequently ev...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation and Comparative Analysis of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene as a Core Scaffold in Advanced Materials Synthesis

Executive Summary

As a Senior Application Scientist, I frequently evaluate precursor viability for scaling advanced organic materials. 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (DBTBB) [1] stands out as a uniquely versatile polyfunctional scaffold. Featuring two aryl bromides and four reactive bromomethyl groups, DBTBB allows for precisely controlled, divergent synthetic pathways. The aryl bromides are primed for palladium-catalyzed cross-coupling, while the benzylic bromides undergo rapid nucleophilic substitution or exhaustive oxidation[2].

This guide cross-validates the experimental performance of DBTBB-derived materials against conventional alternatives in two critical domains: n-channel organic thin-film transistors (OTFTs) and Ionic Porous Aromatic Frameworks (iPAFs) for CO₂ capture and conversion.

Application in Optoelectronic Materials: PMDI & ADI vs. Traditional Rylenes

Mechanistic Context & Causality

In the development of n-type organic semiconductors, Perylene diimide (PDI) and Naphthalene diimide (NDI) are the traditional industry standards. However, their extended planar structures often lead to excessive π-π aggregation, which broadens the optical bandgap and complicates solution processability.

By contrast, oxidizing DBTBB yields Pyromellitic Diimide (PMDI) or Anthracenedicarboximide (ADI) cores[3]. The PMDI core imparts a consistently deep Lowest Unoccupied Molecular Orbital (LUMO) energy (~ -3.6 eV). This allows researchers to facilely tune the optical energy gap ( Eg​ ) down to 1.50 eV by varying donor comonomers without compromising the material's electron affinity[2]. Furthermore, core-cyanated ADIs derived from DBTBB exhibit exceptional air stability in OTFTs due to a precisely tuned electrochemical overpotential that prevents ambient doping[4].

Experimental Protocol: Synthesis of PMDI Monomer from DBTBB

This self-validating protocol simplifies traditional syntheses by combining steps and minimizing intermediate purification, leveraging the high susceptibility of DBTBB's bromomethyl groups to oxidation[2].

  • Oxidation: Dissolve DBTBB in a reaction vessel containing 65% HNO₃ and NaVO₃. Reflux the mixture to quantitatively oxidize the four bromomethyl groups into a tetracarboxylic acid intermediate[2].

    • Causality: NaVO₃ acts as a critical catalyst to accelerate the exhaustive oxidation of the benzylic carbons, preventing incomplete reaction states.

  • Dehydration/Sublimation: Subject the isolated tetracarboxylic acid to vacuum sublimation at 205 °C.

    • Causality: The thermal energy drives the thermodynamically favorable elimination of water, closing the rings to afford the dianhydride in high purity[2].

  • Imidization: React the dianhydride with 2-ethylhexylamine in glacial acetic acid under reflux.

    • Causality: Acetic acid acts as both solvent and acid catalyst, promoting the nucleophilic attack of the amine on the anhydride carbonyls, yielding the PMDI monomer (58% isolated yield)[2].

Table 1: Optoelectronic Properties Comparison
Material CoreScaffold SourceLUMO Energy (eV)Optical Bandgap (eV)Air StabilityPrimary Limitation
PMDI DBTBB-derived ~ -3.61.50 - 2.30HighRequires bulky side-chains for solubility
ADI (Cyanated) DBTBB-derived -3.5 to -4.5~ 2.85ExcellentMulti-step core functionalization
PDI Traditional~ -3.9~ 2.20ModerateStrong aggregation limits processability
NDI Traditional~ -3.8~ 3.00ModerateLimited visible spectrum absorption

Application in CO₂ Capture: Ionic PAFs vs. Neutral PAFs

Mechanistic Context & Causality

Porous Aromatic Frameworks (PAFs) are excellent candidates for gas adsorption. However, neutral PAFs suffer from low CO₂/N₂ selectivity and lack the catalytic active sites required for in situ CO₂ conversion. Post-synthetic modification to add ionic sites often results in pore blockage and uneven site distribution.

DBTBB solves this by enabling a pre-synthesis incorporation of imidazolium groups. By reacting DBTBB with 1-methylimidazole, researchers synthesize a tetracationic monomer (Dtmb)[5]. When polymerized, this yields an Ionic PAF (iPAF-167/168) where the imidazolium sites are homogenously distributed. These sites create a strong dipole-quadrupole interaction with CO₂ and act as built-in nucleophilic catalysts for cyclic carbonate synthesis[6].

Experimental Protocol: Synthesis of Dtmb Monomer

To ensure trustworthiness, NMR validation is critical before proceeding to framework assembly[5].

  • Preparation: Add 1 mmol of DBTBB into a 100 mL two-neck flask equipped with a condenser. Degas the system and backfill with N₂ three times.

    • Causality: An inert atmosphere is strictly required to prevent oxidative side reactions at elevated temperatures[5].

  • Nucleophilic Substitution: Inject 5 mmol of 1-methylimidazole and 50 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the charged transition state of the Sₙ2 reaction. The anhydrous environment prevents competitive hydrolysis of the bromomethyl groups[6].

  • Reaction: Stir the mixture at 120 °C for 12 h.

  • Isolation: Cool to room temperature. Filter the resulting precipitate, wash extensively with cold acetonitrile to remove unreacted imidazole, and dry under vacuum at 80 °C for 24 h (Yield: ~63%)[5].

  • Validation: Confirm structure via ¹H NMR (500 MHz, d₆-DMSO): δ 9.25 (s, H), 7.79 (s, H), 7.77 (s, H), 5.78 (s, 2H), 3.86 (s, 3H)[5].

    • Validation Check: The distinct singlet at 5.78 ppm confirms the integrity of the methylene bridge post-substitution.

Table 2: CO₂ Capture and Catalytic Performance Comparison
Material FrameworkMonomer SourceFunctionalizationCO₂/N₂ SelectivityCatalytic Yield (Cyclic Carbonate)
iPAF-167 DBTBB (Dtmb) Pre-synthesis (Ionic)HighExcellent (>95% without co-catalyst)
iPAF-168 DBTBB (Dtmb) Pre-synthesis (Ionic)HighExcellent (>95% without co-catalyst)
PAF-167 Neutral PrecursorNoneLowPoor (Requires exogenous catalyst)
Post-modified PAF Neutral PrecursorPost-synthesisModerateInconsistent (Due to pore blockage)

Experimental Workflows & Pathway Visualizations

G DBTBB DBTBB Scaffold (1,4-Dibromo-2,3,5,6-tetrakis...) Ox Oxidation & Dehydration DBTBB->Ox Pathway A Nu Nucleophilic Substitution DBTBB->Nu Pathway B PMDI PMDI / ADI Cores (n-Type Semiconductors) Ox->PMDI Dtmb Dtmb Monomer (Ionic PAFs) Nu->Dtmb Poly1 Sonogashira Cross-Coupling PMDI->Poly1 Polymerization Poly2 Suzuki / Yamamoto Coupling Dtmb->Poly2 Framework Assembly

Fig 1. Divergent synthetic pathways of the DBTBB scaffold into optoelectronic and porous materials.

G A Pre-Synthesis: DBTBB + 1-Methylimidazole B Monomer Isolation: Dtmb (Yield: 63%) A->B C Validation: 1H & 13C NMR B->C D Cross-Coupling: Pd-Catalyzed Assembly C->D E Product: iPAF-167 / iPAF-168 D->E F Performance Test: CO2/N2 Selectivity & Catalysis E->F

Fig 2. Step-by-step experimental workflow for the synthesis and validation of DBTBB-derived iPAFs.

References

  • Title: 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene | C10H8Br6 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pyromellitic Diimide-Based Donor–Acceptor Poly(phenylene ethynylene)s Source: Macromolecules (ACS Publications) URL: [Link]

  • Title: Imidazolium-Functionalized Ionic Porous Aromatic Frameworks for CO₂ Capture and In Situ Conversion Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Electronic Supplementary Information (ESI) - The Royal Society of Chemistry Source: RSC.org URL: [Link]

  • Title: Anthracenedicarboximide-based semiconductors for air-stable, n-channel organic thin-film transistors Source: ResearchGate URL: [Link]

  • Title: US7892454B2 - Acene-based organic semiconductor materials and methods of preparing and using the same Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

Comprehensive Safety and Operational Guide for 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene Executive Summary 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS: 36711-70-3) is a heavily brominated, highly functio...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene

Executive Summary

1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS: 36711-70-3) is a heavily brominated, highly functionalized aromatic scaffold. It is a critical building block in advanced materials science, frequently utilized in the synthesis of for CO2 capture and dendrimeric complexes[1]. However, the very features that make it an excellent cross-linking agent—four highly reactive benzylic bromines—also render it a severe alkylating agent, a potent lachrymator, and a highly corrosive hazard.

This guide provides drug development professionals and materials scientists with field-proven, mechanistically grounded protocols for safely handling, reacting, and disposing of this compound.

Mechanistic Hazard Profile (The "Why")

To handle this chemical safely, you must understand the causality behind its hazards. The four bromomethyl groups (-CH₂Br) feature highly polarized carbon-bromine bonds that are sterically accessible. This makes them exceptionally susceptible to rapid Sₙ2 nucleophilic substitution.

When exposed to ambient moisture or biological nucleophiles (such as the amino and thiol groups present in ocular and respiratory mucosal proteins), the compound rapidly alkylates the tissue. This reaction concurrently releases hydrogen bromide (HBr) gas[2]. This dual-action mechanism—covalent protein modification coupled with localized acid burns—is the root cause of the severe skin burns (H314), respiratory irritation (H335), and intense lachrymatory effects associated with benzylic bromides[3].

Mechanism A Tetrakis(bromomethyl)benzene C Rapid SN2 Alkylation A->C B Moisture / Bio-Nucleophiles B->C D HBr Release (Corrosive) C->D E Tissue Damage / Lachrymation C->E D->E

Mechanistic pathway of tetrakis(bromomethyl)benzene toxicity and lachrymation.

Quantitative Data & PPE Architecture

Standard laboratory personal protective equipment (PPE) is insufficient for highly halogenated alkylating agents. Nitrile gloves, while standard, degrade rapidly when exposed to the halogenated or polar aprotic solvents (like DCM or DMF) typically used to solvate this compound.

Table 1: Hazard Summary and Quantitative Data

Property / Hazard Value / Identifier Operational Impact
CAS Number 36711-70-3 Unique identifier for SDS and regulatory tracking.
Molecular Formula C₁₀H₈Br₆ High halogen content dictates strict waste segregation.
Molecular Weight ~607.6 g/mol Dense solid; prone to static dispersion during weighing.
GHS Hazard Codes H314, H335 Dictates mandatory corrosive and respiratory protection.

| Target Organs | Eyes, Skin, Lungs | Requires full facial and local exhaust shielding[2]. |

Table 2: PPE Selection Matrix

PPE Category Primary Selection Mechanistic Justification
Hand Protection Butyl rubber over Nitrile (Double glove) Butyl rubber offers superior breakthrough resistance against halogenated compounds and polar aprotic solvents.
Eye/Face Chemical splash goggles + Face shield Prevents HBr vapor penetration to ocular mucosa, mitigating severe lachrymatory effects and corneal damage.
Respiratory Fume hood (Face velocity 80-100 fpm) Local exhaust is mandatory to capture volatile HBr off-gassing and sublimating particulates.

| Body | Flame-resistant (FR) lab coat, chemical apron | Protects against accidental spills of the reactive solid or its highly skin-permeable solvated form. |

Operational Workflow: Step-by-Step Methodologies

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Safe Weighing and Reaction Setup

  • Environmental Verification: Verify the chemical fume hood monitor reads a face velocity between 80-100 feet per minute (fpm). Validation: Use a Kimwipe to visually confirm inward directional airflow.

  • PPE Donning: Equip inner nitrile gloves, outer butyl rubber gloves, chemical splash goggles, a face shield, and a fully buttoned FR lab coat.

  • Inert Transfer: Because the compound hydrolyzes in ambient humidity to release HBr, weigh the solid inside a glovebox under an inert nitrogen/argon atmosphere[1]. If a glovebox is unavailable, perform the weighing rapidly within the fume hood using an anti-static gun on the spatula and weigh boat to prevent aerosolization.

  • Solvation: Dissolve the compound in anhydrous solvents (e.g., dry acetonitrile or DMF) within a closed system (e.g., a Schlenk flask). Causality: Avoiding protic solvents during setup prevents premature quenching and uncontrolled HBr gas generation.

Protocol B: Reaction Quenching and Decontamination

  • Thermal Control: Once the synthesis is complete, cool the reaction vessel to 0°C using an ice bath. Causality: Quenching Sₙ2 reactive centers is highly exothermic; thermal control prevents solvent boil-off and vapor exposure.

  • Quenching: Slowly add a mild nucleophile or weak base (e.g., saturated aqueous sodium bicarbonate or a dilute amine solution) dropwise. Validation: Continue dropwise addition until CO₂ evolution (bubbling) ceases and the aqueous layer pH tests neutral (pH 7-8).

  • Decontamination: Wipe down all spatulas, balances, and fume hood surfaces with a dilute alkaline solution (e.g., 5% sodium carbonate) to neutralize microscopic dust, followed by a DI water wipe.

Workflow S1 1. Fume Hood & PPE Setup S2 2. Inert Atmosphere Transfer S1->S2 S3 3. Closed-System Reaction S2->S3 S4 4. Mild Base Quenching S3->S4 S5 5. Halogenated Waste Disposal S4->S5

Step-by-step operational and disposal workflow for safe chemical handling.

Disposal and Spill Management Plan

Improper disposal of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene can lead to pressurized waste containers due to delayed HBr outgassing.

  • Waste Segregation: Post-quenching, separate the organic and aqueous phases. The organic phase must be placed in a clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste, as trace reactive bromines can undergo exothermic side reactions with incompatible solvents (e.g., acetone).

  • Solid Waste: Contaminated weigh boats, Kimwipes, and gloves must be sealed in a secondary containment bag within the fume hood before being transferred to a solid hazardous waste bin.

  • Spill Response: In the event of a solid spill, do not sweep, as this aerosolizes the lachrymator. Cover the spill with an inert, damp absorbent material (like sand moistened with dilute sodium bicarbonate), scoop it into a sealed chemical waste container using non-sparking tools, and ventilate the area until vapors clear[4].

References

  • Imidazolium-Functionalized Ionic Porous Aromatic Frameworks for CO2 Capture and In Situ Conversion Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene
Reactant of Route 2
1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene
© Copyright 2026 BenchChem. All Rights Reserved.